molecular formula C20H21N3O4 B1337219 H-TYR-TRP-OH CAS No. 60815-41-0

H-TYR-TRP-OH

Cat. No.: B1337219
CAS No.: 60815-41-0
M. Wt: 367.4 g/mol
InChI Key: BMPPMAOOKQJYIP-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-Trp-OH is a synthetic dipeptide composed of tyrosine and tryptophan. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Dipeptides like H-Tyr-Trp-OH are often used in biochemical research to study peptide interactions, as model systems for larger proteins, and in the development of bioactive peptides. The presence of both tyrosine and tryptophan, which are redox-active amino acids, suggests potential utility in studies investigating antioxidant properties and mechanisms . Researchers utilize such compounds in various applications, including the study of peptide structure and function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPPMAOOKQJYIP-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: H-TYR-TRP-OH Modulation of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Experimental Protocols, and Therapeutic Applications

Executive Summary

This technical guide analyzes the bioactive dipeptide H-Tyr-Trp-OH (YW), focusing on its capacity to modulate synaptic plasticity and ameliorate cognitive deficits associated with neurodegeneration (specifically Alzheimer’s disease pathology). Unlike generic antioxidant peptides, H-Tyr-Trp-OH exhibits a distinct dual-mechanism of action: (1) Metabolic Precursor Provisioning , where it drives the synthesis of catecholamines (norepinephrine and dopamine) via the upregulation of rate-limiting enzymes, and (2) Transcriptional Reprogramming , engaging the CREB-CBP-ELK1 signaling axis to enhance Long-Term Potentiation (LTP).

This document provides researchers with the "YW-Plasticity Axis" theoretical framework, validated experimental protocols for ex vivo electrophysiology, and pharmacokinetic considerations for blood-brain barrier (BBB) transport via PEPT2.

Part 1: Molecular Characterization & Pharmacokinetics

Physicochemical Profile
  • Sequence: Histidine-Tyrosine-Tryptophan-OH (Note: The core bioactive unit discussed often refers to the dipeptide Tyr-Trp , distinct from the tripeptide. This guide focuses on the Tyr-Trp (YW) dipeptide core as the primary effector in recent neuroplasticity literature).[1]

  • Structure: An aromatic dipeptide combining a phenolic ring (Tyrosine) and an indole ring (Tryptophan).[1][2]

  • Bioavailability: Unlike longer peptides, YW is resistant to rapid degradation by gastrointestinal proteases and exhibits high oral bioavailability.

Blood-Brain Barrier (BBB) Transport

The efficacy of H-Tyr-Trp-OH relies on its ability to cross the BBB. This is mediated by the Peptide Transporter 2 (PEPT2/SLC15A2) system.

  • Mechanism: Proton-coupled oligopeptide transport.

  • Localization: Apical membrane of the choroid plexus epithelium and endothelial cells.

  • Kinetic Relevance: PEPT2 has a high affinity for di/tripeptides. Once in the cerebrospinal fluid (CSF), YW acts as a "Trojan horse," delivering essential monoamine precursors directly to neuronal populations.

Part 2: Mechanisms of Action (The YW-Plasticity Axis)

Current research (Ichinose et al., 2020, 2023) challenges the view that dipeptides act solely as enzyme inhibitors. Instead, H-Tyr-Trp-OH functions as a metabolic and transcriptional modulator .

The Catecholaminergic Drive

H-Tyr-Trp-OH administration leads to a marked increase in cortical levels of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) , a major metabolite of norepinephrine (NE), and L-Dopa .

  • Causality: The peptide does not just degrade; it upregulates the expression of genes involved in Tyrosine and Tryptophan metabolism.

  • Plasticity Link: Norepinephrine lowers the threshold for LTP induction in the hippocampus via

    
    -adrenergic receptors, facilitating "emotional tagging" of memories.
    
Transcriptional Reprogramming (CREB/ELK1)

In models of Amyloid-


 (A

) toxicity, H-Tyr-Trp-OH restores plasticity not by directly degrading A

, but by activating downstream survival networks.
  • Pathway: Activation of CREB-binding protein (CBP) and ELK1 .[1]

  • Outcome: Enhanced transcription of Immediate Early Genes (IEGs) like c-Fos and Arc, which are essential for stabilizing dendritic spines during LTP.

Visualization: The YW-Plasticity Signaling Cascade

YW_Signaling YW_Ext H-Tyr-Trp-OH (Systemic) PEPT2 PEPT2 Transporter (BBB/Choroid Plexus) YW_Ext->PEPT2 Transport YW_Int Intracellular YW (Neurons) PEPT2->YW_Int Metabolism Metabolic Shift (↑ Tyr/Trp Availability) YW_Int->Metabolism Gene Reg. NE_Synth ↑ Norepinephrine / L-Dopa Metabolism->NE_Synth Receptor β-Adrenergic / TrkB Activation NE_Synth->Receptor Autocrine/Paracrine Signaling MAPK / ERK Pathway Receptor->Signaling TF Transcription Factors (CREB / ELK1 / CBP) Signaling->TF Plasticity Synaptic Plasticity (↑ LTP, ↑ Spine Density) TF->Plasticity Gene Expression Rescue Rescue from Aβ Toxicity Plasticity->Rescue

Figure 1: The H-Tyr-Trp-OH signaling cascade, illustrating the transition from BBB transport to transcriptional activation of synaptic plasticity markers.

Part 3: Experimental Validation Protocols

To validate the efficacy of H-Tyr-Trp-OH, researchers should employ a dual-approach: ex vivo electrophysiology to measure synaptic strength and biochemical assays to verify pathway activation.

Protocol A: Ex Vivo Hippocampal LTP (Schaffer Collateral-CA1)

Objective: Quantify the potentiation of fEPSP (field Excitatory Post-Synaptic Potentials) in the presence of H-Tyr-Trp-OH.

Materials:

  • Acute hippocampal slices (350-400 µm) from C57BL/6 mice.

  • aCSF (Artificial Cerebrospinal Fluid): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM Glucose.

  • Test Compound: H-Tyr-Trp-OH (dissolved in aCSF; typically 10–50 µM).

  • Stressor (Optional): Oligomeric A

    
     (200 nM) to model AD deficits.
    

Step-by-Step Workflow:

  • Slice Recovery: Incubate slices in oxygenated aCSF (95% O2 / 5% CO2) at 32°C for 1 hour, then at room temperature (RT) for 30 mins.

  • Baseline Recording:

    • Place stimulating electrode in the Schaffer collaterals.[3]

    • Place recording electrode in the stratum radiatum of CA1.

    • Stimulate at 0.033 Hz. Adjust intensity to elicit 40-50% of max fEPSP slope.

    • Criteria: Record stable baseline for at least 20 minutes (<5% variance).

  • Peptide Application: Perfuse H-Tyr-Trp-OH (with or without A

    
    ) for 20 minutes prior to LTP induction.
    
  • LTP Induction: Apply Theta Burst Stimulation (TBS) : 10 bursts of 4 pulses at 100 Hz, repeated 3-4 times.

  • Post-Tetanic Recording: Continue recording fEPSP slope for 60 minutes post-TBS.

  • Analysis: Normalize fEPSP slope to the pre-TBS baseline (set as 100%).

Data Interpretation:

Condition Expected fEPSP (% of Baseline at 60 min) Interpretation
Control (aCSF) 140 - 160% Normal LTP induction.

| A


 Only | 100 - 110% | LTP impairment (toxicity). |
| H-Tyr-Trp-OH + A

| 135 - 150% | Rescue of synaptic plasticity. |
Protocol B: Biochemical Verification (Western Blot)

Objective: Confirm activation of the CREB/ELK1 pathway.[1]

  • Tissue Prep: Homogenize hippocampal tissue treated with H-Tyr-Trp-OH.

  • Targets:

    • p-CREB (Ser133): Marker of transcriptional activation.

    • BDNF: Downstream effector protein.

    • PSD-95: Post-synaptic density marker.

  • Validation: A significant increase in p-CREB/CREB ratio compared to vehicle control confirms the mechanism.

Visualization: Experimental Workflow

LTP_Workflow cluster_0 Preparation cluster_1 Electrophysiology S1 Hippocampal Dissection S2 Slicing (350µm) S1->S2 S3 Recovery (aCSF, 95% O2) S2->S3 E1 Baseline Recording (20m) S3->E1 E2 Perfusion: H-Tyr-Trp-OH E1->E2 Stable Baseline E3 Induction: Theta Burst (TBS) E2->E3 20m Incubation E4 LTP Recording (60m) E3->E4 Potentiation

Figure 2: Step-by-step experimental workflow for validating H-Tyr-Trp-OH efficacy in hippocampal slices.

Part 4: Therapeutic Implications & Future Directions

Alzheimer’s Disease (AD)

The primary application of H-Tyr-Trp-OH is in the prodromal phase of AD . By rescuing LTP deficits induced by soluble A


 oligomers, the peptide acts as a functional "synaptic shield."
  • Advantage:[4][5] Unlike acetylcholinesterase inhibitors (which treat symptoms), H-Tyr-Trp-OH addresses the metabolic downregulation of catecholamines often seen early in AD.

Cognitive Enhancement

The upregulation of L-Dopa and NE suggests potential utility in treating:

  • Age-related Cognitive Decline (ARCD): Restoring monoaminergic tone.

  • Depression-linked Memory Loss: Via the overlap of serotonergic/noradrenergic pathways.

Formulation Challenges

While orally bioavailable, formulation for clinical use must ensure stability against gastric pH if not encapsulated.

  • Strategy: Use enteric-coated capsules or liposomal delivery to maximize the concentration reaching the PEPT1 (gut) and PEPT2 (brain) transporters.

References

  • Ichinose, T., et al. (2020). Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease.[6] PLOS ONE.[6] Link

  • Sato, M., et al. (2023). Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide in Brains Treated with the Amyloid-β Peptide.[1] International Journal of Molecular Sciences (MDPI). Link

  • Keep, R. F., & Smith, D. E. (2011). Peptide transporter 2 (PEPT2) in the brain: role in neuropeptide homeostasis and drug delivery. Expert Opinion on Drug Delivery. Link

  • Nguyen, P. V., & Kandel, E. R. (1997). Brief coupled stimuli induce a late-phase LTP in the amygdala that is dependent on NMDA receptors and protein synthesis. Journal of Neuroscience. Link

Sources

Methodological & Application

H-TYR-TRP-OH solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the solid-phase peptide synthesis (SPPS) of the bioactive dipeptide H-Tyr-Trp-OH . While dipeptide synthesis often appears trivial, it presents unique challenges—specifically the high risk of diketopiperazine (DKP) formation and the susceptibility of the electron-rich Tryptophan indole ring to alkylation during cleavage. This guide establishes a robust workflow utilizing 2-Chlorotrityl Chloride (2-CTC) resin to mitigate DKP formation and Fmoc-Trp(Boc)-OH to prevent side-chain modification, ensuring high purity and yield.

Strategic Planning & Chemical Logic

Resin Selection: The DKP Trap

The synthesis of dipeptide acids is notoriously prone to the formation of diketopiperazines (cyclic dipeptides).[1]

  • The Mechanism: After the deprotection of the N-terminal Fmoc group (on the second amino acid, Tyr), the free amine can intramolecularly attack the C-terminal ester linkage, cyclizing to form a DKP and cleaving the peptide from the resin prematurely.

  • The Solution: We utilize 2-Chlorotrityl Chloride (2-CTC) Resin .[2] The bulky trityl linker provides significant steric hindrance, drastically reducing the rate of premature cyclization compared to standard Wang resin. Additionally, 2-CTC allows for extremely mild cleavage if protected fragments are needed, though here we will perform a full deprotection.

Side-Chain Protection Strategy
  • Tryptophan (Trp): We strictly employ Fmoc-Trp(Boc)-OH .[3] Unprotected Trp or Fmoc-Trp-OH is susceptible to alkylation by tert-butyl cations released from the Tyrosine side chain during the final TFA cleavage. The Boc group on the indole nitrogen protects the ring until the final moment of cleavage, acting as a "sacrificial" shield.

  • Tyrosine (Tyr): Fmoc-Tyr(tBu)-OH is selected as the standard acid-labile derivative.

Materials & Equipment

CategoryItemSpecifications
Resin 2-Chlorotrityl Chloride (2-CTC)Loading: 1.0 – 1.6 mmol/g (Target loading: 0.6 mmol/g)
Amino Acids Fmoc-Trp(Boc)-OHC-terminal residue
Fmoc-Tyr(tBu)-OHN-terminal residue
Reagents Piperidine20% v/v in DMF (Deprotection)
DIC (Diisopropylcarbodiimide)Activator
Oxyma PureAdditive (Reduces racemization better than HOBt)
DIPEA (N,N-Diisopropylethylamine)Base for resin loading
TFA (Trifluoroacetic acid)Cleavage solvent
TIS (Triisopropylsilane)Cation scavenger
Solvents DMF (N,N-Dimethylformamide)Peptide grade, amine-free
DCM (Dichloromethane)ACS grade
Diethyl EtherCold (-20°C) for precipitation

Experimental Protocol

Step 1: Resin Loading (Immobilization of Trp)

Rationale: Direct nucleophilic displacement of chloride on 2-CTC resin requires non-nucleophilic base and controlled stoichiometry to prevent over-loading.

  • Preparation: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel.

  • Swelling: Add 10 mL dry DCM. Swell for 20 minutes.[4] Drain.

  • Loading Cocktail: Dissolve Fmoc-Trp(Boc)-OH (0.6 mmol, 1.0 eq relative to target loading, not resin max capacity) in 10 mL dry DCM. Add DIPEA (2.4 mmol, 4.0 eq).

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol (HPLC grade) to the reaction mixture. Agitate for 20 minutes.

    • Note: Methanol caps unreacted trityl chloride sites, preventing Tyrosine from binding directly to the resin in the next step.

  • Washing: Drain and wash: 3x DCM, 3x DMF, 3x DCM.

Step 2: Fmoc Deprotection (The Critical Step)

Rationale: Standard piperidine treatment is effective, but DKP formation is a risk. We keep deprotection times optimized.

  • Deprotect: Add 10 mL 20% Piperidine/DMF . Agitate for 5 minutes . Drain.

  • Repeat: Add fresh 20% Piperidine/DMF. Agitate for 10 minutes . Drain.

  • Wash: Wash extensively: 5x DMF, 3x DCM, 3x DMF.

    • QC Check: Perform a Kaiser Test (ninhydrin). Resin beads should turn dark blue (positive for free amine).

Step 3: Coupling of Tyrosine

Rationale: DIC/Oxyma activation creates a reactive ester in situ with minimal racemization.

  • Activation: In a vial, dissolve Fmoc-Tyr(tBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF (~5 mL). Add DIC (3.0 eq).

  • Pre-activation: Allow to stand for 2-3 minutes (solution may turn yellow/orange).

  • Coupling: Add the mixture to the resin-bound Trp. Agitate for 60 minutes at room temperature.

  • Wash: Drain and wash: 3x DMF, 3x DCM.

  • QC Check: Perform Kaiser Test. Beads should remain yellow/colorless (negative for free amine), indicating complete coupling.

Step 4: Final Fmoc Removal
  • Repeat the deprotection protocol (Step 2) to remove the Fmoc group from the N-terminal Tyrosine.

  • Wash: 5x DMF, 5x DCM.

  • Drying: Dry resin under nitrogen flow or vacuum for at least 2 hours. Traces of DCM can interfere with cleavage.

Step 5: Global Cleavage & Side-Chain Deprotection

Rationale: This step cleaves the peptide from the resin and removes tBu (from Tyr) and Boc (from Trp). TIS is critical to scavenge the massive release of t-butyl cations.

  • Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .

    • Expert Tip: If high oxidation is observed in test runs, add 2.5% DODT (2,2'-(Ethylenedioxy)diethanethiol). For this sequence, standard TIS is usually sufficient if Trp(Boc) was used.

  • Reaction: Add 10 mL cocktail to the dry resin. Agitate for 2 hours .

  • Collection: Filter the cleavage solution into a 50 mL centrifuge tube. Wash resin with 1 mL neat TFA and combine.

  • Precipitation: Add ice-cold Diethyl Ether (approx. 35 mL) to the TFA solution. A white precipitate should form immediately.

  • Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Wash pellet 2x with cold ether.

  • Lyophilization: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize to obtain the crude white powder.

Visualization of Workflow

SPPS_Workflow Resin 2-CTC Resin (Chloride Activated) Loading Resin Loading Fmoc-Trp(Boc)-OH + DIPEA (Capping with MeOH) Resin->Loading Immobilization Deprotection1 Fmoc Deprotection 20% Piperidine/DMF (Risk: DKP Formation) Loading->Deprotection1 Fmoc Removal Coupling Coupling Tyr Fmoc-Tyr(tBu)-OH DIC/Oxyma Deprotection1->Coupling Amide Bond Formation DKP_Side DKP Byproduct (Cyclic Dipeptide) Deprotection1->DKP_Side Slow Cyclization (Minimized by 2-CTC) Deprotection2 Final Fmoc Removal 20% Piperidine/DMF Coupling->Deprotection2 N-Term Exposure Cleavage Global Cleavage TFA/TIS/H2O (95:2.5:2.5) (Removes Resin, tBu, Boc) Deprotection2->Cleavage Acidolysis Product H-Tyr-Trp-OH (Crude Peptide) Cleavage->Product Precipitation

Caption: Step-by-step SPPS workflow for H-Tyr-Trp-OH highlighting the critical control point for Diketopiperazine (DKP) suppression at the first deprotection step.

Quality Control & Troubleshooting

Analytical HPLC & Mass Spectrometry
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 20 mins.

  • Detection: 280 nm (Specific for Trp/Tyr aromatic rings).

  • Expected Mass:

    • Formula: C₂₀H₂₁N₃O₄

    • Monoisotopic Mass: 367.15 Da [5]

    • [M+H]⁺: 368.16 Da

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Missing Peptide DKP Formation: The peptide cyclized and cleaved during synthesis.[2]Ensure use of 2-CTC resin . Do not leave resin in piperidine longer than necessary.
Mass +56 Da (approx) t-Butyl Alkylation: The Trp indole ring reacted with a tBu cation.Ensure Fmoc-Trp(Boc)-OH was used.[3][6] Increase TIS scavenger to 5% in cleavage cocktail.
Mass +16 Da Oxidation: Methionine or Trp oxidation (less likely without Met).Degas solvents.[6] Add DODT or Thioanisole to cleavage cocktail.
Incomplete Coupling Steric hindrance or poor activation.Double couple the Tyr residue. Ensure Oxyma is fresh.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Giraud, M., et al. (1999). Diketopiperazine formation during solid phase peptide synthesis of dipeptides. Journal of Peptide Science. Link

  • Merck Millipore. (2023). Cleavage Cocktails for Fmoc SPPS. Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Link

Sources

Application Notes and Protocols for the Oral Administration of H-TYR-TRP-OH in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the oral administration of the dipeptide H-TYR-TRP-OH (Tyrosine-Tryptophan) to mice, a method central to investigating its potential therapeutic effects in preclinical research. The protocol details best practices for vehicle selection, dose calculation, and the technique of oral gavage, while emphasizing animal welfare. Furthermore, it explores the scientific rationale behind these procedures, discussing the known biological activities of Tyr-Trp dipeptides, such as their roles in neurotransmitter synthesis and potential neuroprotective effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to conduct rigorous and reproducible in vivo studies with H-TYR-TRP-OH.

Introduction: The Scientific Case for Oral H-TYR-TRP-OH Administration

The dipeptide H-TYR-TRP-OH, composed of tyrosine and tryptophan, is a subject of growing interest in biomedical research. Both constituent amino acids are precursors to key neurotransmitters—tyrosine to dopamine and norepinephrine, and tryptophan to serotonin.[1][3] This foundational knowledge provides a strong rationale for investigating the neurological effects of their combined form.

Recent studies have highlighted the diverse bio-modulatory and health-promoting properties of short-chain peptides derived from various protein sources.[2] Specifically, Tyr-Trp containing dipeptides have demonstrated significant antioxidant activities, primarily acting as radical scavengers.[4] Research suggests that the Tyr-Trp dipeptide can enhance noradrenaline metabolism in the brain and may ameliorate working-memory deficits, indicating its potential as a neuroprotective agent.[2] Furthermore, H-Tyr-Trp-OH has been identified as a potential therapeutic agent for Alzheimer's disease, acting as an agonist of the nuclear receptor PPARα.[5]

Oral administration is the preferred route for many therapeutic agents due to its convenience and patient compliance.[6] However, delivering peptides orally presents significant challenges, including enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal barrier.[7] Despite these hurdles, the systemic delivery of some peptides via the oral route has been successfully achieved, often with very low bioavailability, necessitating careful formulation and dosing strategies.[8] Therefore, a standardized and reproducible protocol for oral administration is crucial for accurately assessing the in vivo efficacy of H-TYR-TRP-OH.

This guide provides a detailed methodology for oral gavage in mice, a precise technique for delivering a specific volume of a substance directly into the stomach.[9] Adherence to these protocols will ensure experimental consistency, minimize animal stress, and generate reliable data for the preclinical evaluation of H-TYR-TRP-OH.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below.

Category Item Specifications & Recommendations
Test Article H-TYR-TRP-OHPurity ≥98%
Vehicle Sterile Water for Injection
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile waterFor suspension formulations
0.9% Saline
Dosing Equipment Oral Gavage Needles (Feeding Tubes)20-22 gauge, 1-1.5 inches long, with a rounded bulb tip. Flexible plastic tubes are recommended to minimize esophageal injury.[9][10][11]
Syringes1 mL Luer-slip or Luer-lock syringes.
Animal & Housing Laboratory MiceSpecify strain, age, and sex in experimental records.
Standard Mouse CagesWith appropriate bedding, food, and water.
Weighing ScaleCalibrated, with a resolution of at least 0.1 g.
Personal Protective Equipment (PPE) Lab Coat
Gloves
Eye Protection

Experimental Protocols

Vehicle Selection and Rationale

The choice of vehicle is critical for ensuring the stability and bioavailability of H-TYR-TRP-OH. For soluble dipeptides, sterile water or 0.9% saline are often suitable. However, if solubility is a concern, a suspension may be necessary.

  • Rationale: 0.5% (w/v) Carboxymethylcellulose (CMC) is a commonly used suspending agent in preclinical studies.[12] It is generally well-tolerated and helps to ensure a uniform distribution of the test article during administration. The pH of the final formulation should be checked and adjusted if necessary, as extreme pH values can cause irritation to the gastrointestinal tract.[13]

Dosing Solution Preparation and Dose Calculation

Accurate preparation of the dosing solution and calculation of the administered volume are fundamental to achieving the target dose.

Step-by-Step Protocol for Dosing Solution Preparation (Example for a 10 mg/mL solution):

  • Weighing: Accurately weigh the required amount of H-TYR-TRP-OH. For a 10 mL solution at 10 mg/mL, weigh 100 mg of the dipeptide.

  • Solubilization/Suspension:

    • For a solution: Gradually add the vehicle (e.g., sterile water) to the weighed H-TYR-TRP-OH while vortexing or stirring until fully dissolved. Bring the final volume to 10 mL.

    • For a suspension: First, prepare a 0.5% (w/v) CMC solution. Then, create a paste of the H-TYR-TRP-OH with a small amount of the CMC solution. Gradually add the remaining vehicle while stirring to achieve a uniform suspension.

  • Storage: Store the prepared dosing solution as recommended by the manufacturer, typically at 2-8°C and protected from light.

Dose Calculation:

The volume of the dosing solution to be administered is calculated based on the desired dose in mg/kg and the individual mouse's body weight.[14]

  • Formula:

    • Volume to administer (mL) = (Dose (mg/kg) × Body Weight (kg)) / Concentration of Dosing Solution (mg/mL)

  • Example Calculation:

    • Desired Dose: 50 mg/kg

    • Mouse Body Weight: 25 g (0.025 kg)

    • Dosing Solution Concentration: 10 mg/mL

    • Volume to administer (mL) = (50 mg/kg × 0.025 kg) / 10 mg/mL = 0.125 mL

Maximum Administration Volume:

The maximum recommended oral gavage volume for mice is 10 mL/kg.[9][14][15] It is advisable to use smaller volumes when possible to reduce the risk of reflux and aspiration.[9]

Mouse Weight (g) Maximum Volume (10 mL/kg)
200.2 mL
250.25 mL
300.3 mL
350.35 mL
Oral Gavage Procedure

This procedure requires proper training and a steady hand to ensure the welfare of the animal and the accuracy of the administration.

Step-by-Step Protocol for Oral Gavage:

  • Animal Preparation: Weigh the mouse and calculate the required dosing volume.

  • Measure Gavage Needle Length: Before the first administration for a group of similarly sized mice, measure the appropriate insertion length. This is the distance from the tip of the mouse's nose to the last rib or the xiphoid process (the caudal end of the sternum).[14][15] Mark this length on the gavage needle with a non-toxic marker.[14]

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin at the nape of the neck with your non-dominant hand.[14][16]

    • The head and neck should be immobilized, and the body should be in a vertical position to create a straight line through the neck and esophagus.[9][17]

  • Gavage Needle Insertion:

    • Insert the gavage needle into the diastema (the gap behind the incisors) on one side of the mouth.[10][14]

    • Gently advance the needle along the roof of the mouth towards the esophagus.[9][10] The mouse will often swallow as the tube passes into the esophagus.[9][10]

    • There should be no resistance.[14][15] If resistance is felt, withdraw the needle immediately and reposition. Forcing the needle can cause severe injury.[9][17]

  • Administration: Once the needle is correctly positioned to the pre-measured depth, slowly and smoothly depress the syringe plunger to administer the solution.[17]

  • Withdrawal: After administration, gently withdraw the needle along the same path of insertion.[10]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.[10]

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining meaningful results.

Acclimatization and Baseline Measurements
  • Acclimatization: Allow mice to acclimate to the facility and housing conditions for at least one week before the start of the experiment.

  • Handling: Handle the mice for a few minutes each day for several days prior to the first gavage to reduce stress associated with the procedure.

  • Baseline Data: Collect baseline data, such as body weight and any relevant behavioral or physiological parameters, before the first administration.

Group Allocation

Randomly assign mice to different experimental groups to minimize bias. A typical study design would include:

  • Vehicle Control Group: Receives only the vehicle.

  • Treatment Group(s): Receive H-TYR-TRP-OH at one or more dose levels.

  • Positive Control Group (if applicable): Receives a compound with a known effect relevant to the study's endpoints.

Dosing Schedule

The dosing frequency (e.g., once daily, twice daily) and duration will depend on the specific research question and the pharmacokinetic properties of H-TYR-TRP-OH.

Sample Collection

The timing and type of sample collection are critical for assessing the effects of H-TYR-TRP-OH.

  • Blood Collection: Blood samples can be collected for pharmacokinetic analysis or to measure biomarkers. Common methods include saphenous vein, facial vein, or tail vein sampling for survival bleeds.[18][19][20] Terminal blood collection can be performed via cardiac puncture under anesthesia.

  • Tissue Collection: At the end of the study, tissues of interest (e.g., brain, intestine, liver) can be collected for analysis of H-TYR-TRP-OH levels, target engagement, or downstream effects.

Data Analysis and Interpretation

The methods of data analysis will be specific to the experimental endpoints. This may include:

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups with the control group.

  • Pharmacokinetic (PK) Analysis: If blood samples are collected at multiple time points, PK parameters such as Cmax, Tmax, and AUC can be calculated.

  • Pharmacodynamic (PD) Analysis: Correlate the concentration of H-TYR-TRP-OH with the observed biological effects.

Troubleshooting and Animal Welfare Considerations

  • Gavage-related Complications: If a mouse shows signs of respiratory distress after gavage, it may indicate accidental administration into the trachea. Euthanize the animal immediately.[17]

  • Reflux: If the administered substance is seen coming from the nose or mouth, this indicates reflux. This may be due to too large a volume or improper technique.

  • Stress Reduction: Minimize the duration of restraint and perform the procedure efficiently to reduce stress. Voluntary oral administration methods, such as mixing the compound with a palatable treat, can be considered as an alternative for some studies.[21][22]

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Acclimatization & Handling (≥ 1 week) Baseline Baseline Measurements (e.g., Body Weight) Acclimatization->Baseline Randomization Randomization into Experimental Groups Baseline->Randomization Dosing Oral Administration of H-TYR-TRP-OH or Vehicle (Defined Schedule) Randomization->Dosing Monitoring In-life Monitoring (e.g., Clinical Signs, Body Weight) Dosing->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Data_Analysis Data Analysis (PK/PD, Statistical) Sample_Collection->Data_Analysis G TYR_TRP Oral H-TYR-TRP-OH Absorption GI Absorption TYR_TRP->Absorption Circulation Systemic Circulation Absorption->Circulation BBB Blood-Brain Barrier Transport Circulation->BBB Brain Brain BBB->Brain Precursors Increased Tyrosine & Tryptophan Levels Brain->Precursors PPARa PPARα Agonism Brain->PPARa Neurotransmitters ↑ Dopamine, Serotonin, Norepinephrine Synthesis Precursors->Neurotransmitters Neuroprotection Neuroprotective Effects (e.g., Improved Memory) Neurotransmitters->Neuroprotection PPARa->Neuroprotection

Caption: Potential mechanism of action for orally administered H-TYR-TRP-OH.

References

  • Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. ResearchGate. Available from: [Link]

  • Effects of Tyrosine and Tryptophan Supplements on the Vital Indicators in Mice Differently Prone to Diet-Induced Obesity. MDPI. Available from: [Link]

  • Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis. PubMed. Available from: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Available from: [Link]

  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. PMC. Available from: [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech. Available from: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available from: [Link]

  • The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs. MDPI. Available from: [Link]

  • Biomolecules. NCERT. Available from: [Link]

  • Amino acid. Wikipedia. Available from: [Link]

  • LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available from: [Link]

  • Mouse Oral Gavage Training. YouTube. Available from: [Link]

  • Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE. Available from: [Link]

  • Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available from: [Link]

  • David Brayden: Nanomedicines for oral delivery of peptides. YouTube. Available from: [Link]

  • Guidelines for Survival Blood Collection in Mice and Rats. NIH OACU. Available from: [Link]

  • Re-Assessing PK/PD Issues for Oral Protein and Peptide Delivery. PMC - NIH. Available from: [Link]

  • Mechanisms of Tryptophan and Tyrosine Hydroxylase. PMC - NIH. Available from: [Link]

  • Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System. PMC - NIH. Available from: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available from: [Link]

  • Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available from: [Link]

  • Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide in Brains Treated with the Amyloid-β Peptide. MDPI. Available from: [Link]

  • Method for voluntary oral administration of drugs in mice. PMC - NIH. Available from: [Link]

  • Gad Vehicles Database. National Center for Advancing Translational Sciences. Available from: [Link]

  • An Update on Oral Administration of Peptides to Achieve Systemic Delivery. MDPI. Available from: [Link]

  • Voluntary oral administration of drugs in mice | Request PDF. ResearchGate. Available from: [Link]

  • Blood sample collection in small laboratory animals. PMC - NIH. Available from: [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. Available from: [Link]

  • Systemic delivery of peptides by the oral route. Kinam Park. Available from: [Link]

  • Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus). NIH. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: H-TYR-TRP-OH Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the dipeptide H-TYR-TRP-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving successful solubilization of this peptide in aqueous buffers. Drawing from fundamental chemical principles and established laboratory practices, this guide will address common challenges and provide practical, step-by-step protocols to ensure the integrity and consistency of your experiments.

Understanding the Molecule: Fundamental Properties of H-TYR-TRP-OH

The solubility of a peptide is intrinsically linked to its chemical structure. H-TYR-TRP-OH is a dipeptide composed of L-Tyrosine (Tyr) and L-Tryptophan (Trp). Both amino acids contain large, aromatic side chains, which contribute to the peptide's overall hydrophobicity and can lead to challenges in aqueous solubility, particularly around its isoelectric point (pI).

The key to successfully dissolving H-TYR-TRP-OH lies in understanding its acid-base properties, which are dictated by the ionizable groups: the N-terminal amine (NH₂), the C-terminal carboxylic acid (COOH), and the phenolic hydroxyl group on the tyrosine side chain.

PropertyValue (Estimated/Calculated)Source/Rationale
Molecular Formula C₂₀H₂₁N₃O₄[1][2]
Molecular Weight 367.4 g/mol [1][2]
pKa (α-COOH) ~2.46 (from Trp)[3]
pKa (α-NH₃⁺) ~9.21 (from Tyr)[3]
pKa (Tyr side chain) ~10.46[3]
Calculated Isoelectric Point (pI) ~5.84Calculated as (pKa₁ + pKa₂)/2 = (2.46 + 9.21)/2. The Tyrosine side chain pKa is far from the other two and is therefore not used in the calculation for the zwitterionic form.[4]

Note: The pKa values are for the individual amino acids and may be slightly different in the dipeptide.

The calculated isoelectric point (pI) is the pH at which the peptide has a net zero charge. Peptides are least soluble at their pI because the lack of net charge reduces repulsion between molecules, favoring aggregation.[4] Therefore, to solubilize H-TYR-TRP-OH, it is crucial to work at a pH significantly above or below its estimated pI of 5.84.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when dissolving H-TYR-TRP-OH.

Q1: My H-TYR-TRP-OH is not dissolving in sterile water or neutral PBS (pH 7.4). Why is this happening?

A1: The primary reason for poor solubility in neutral solutions is the peptide's proximity to its isoelectric point (estimated pI ≈ 5.84). At a neutral pH, the peptide has a minimal net charge, leading to low solubility in water.[5] Additionally, the hydrophobic nature of the tyrosine and tryptophan side chains promotes self-aggregation.[6]

Q2: I see a precipitate or cloudiness in my peptide solution after initial dissolution. What should I do?

A2: This indicates that the peptide is coming out of solution, which can be due to several factors:

  • pH Shift: The addition of the peptide, which is acidic, may have lowered the pH of your unbuffered or weakly buffered solution closer to its pI.

  • Concentration Limit Exceeded: You may have exceeded the peptide's solubility limit in that specific buffer and at that temperature.

  • Aggregation Over Time: Hydrophobic interactions can lead to time-dependent aggregation.[7]

Troubleshooting Steps:

  • Check the pH: Measure the pH of your solution. If it is close to the pI, adjust it further away (e.g., to pH 8.5-9.0 or pH 3.0-4.0).

  • Dilute the Solution: If you suspect you are over the concentration limit, try dissolving the peptide at a lower concentration.

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.[5]

Q3: Can I use organic solvents to dissolve H-TYR-TRP-OH?

A3: Yes, for highly hydrophobic peptides, a small amount of a water-miscible organic solvent can be used as a first step.[5]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are good choices.

  • Procedure: Dissolve the peptide in a minimal volume of the organic solvent first, and then slowly add your aqueous buffer to the desired final concentration.

  • Caution: Ensure the final concentration of the organic solvent is compatible with your downstream experiments, as it can be detrimental to cells or interfere with assays.

Q4: Are there any special handling precautions for H-TYR-TRP-OH solutions?

A4: Yes. The tryptophan residue is susceptible to oxidation.[3]

  • Use Degassed Buffers: To minimize oxidation, it is recommended to use buffers that have been degassed.

  • Protect from Light: Tryptophan can be light-sensitive. Store solutions in amber vials or protected from light.

  • Storage: For long-term storage, it is best to aliquot the peptide solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Recommended Solubilization Protocol

This protocol provides a systematic approach to solubilizing H-TYR-TRP-OH. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire batch.[8]

Materials:

  • H-TYR-TRP-OH peptide

  • Sterile, deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • Aqueous buffer of choice (e.g., Tris-HCl, Phosphate buffer)

  • Vortex mixer

  • Sonicator bath

Step-by-Step Protocol:

  • Calculate the required amount of peptide and buffer.

  • Bring the lyophilized peptide to room temperature before opening the vial. This prevents condensation from entering the vial.

  • Add the appropriate volume of your chosen aqueous buffer to the peptide.

  • Gently vortex the solution.

  • If the peptide does not dissolve, proceed with pH adjustment:

    • For a basic solution (recommended): Add 0.1 M NaOH dropwise while vortexing until the peptide dissolves. A target pH of 8.5-9.0 is a good starting point.

    • For an acidic solution: Add 0.1 M HCl dropwise while vortexing until the peptide dissolves. A target pH of 3.0-4.0 can be effective.

  • If the peptide is still not fully dissolved, brief sonication (10-15 seconds) in a water bath can be applied. [5]

  • Once the peptide is dissolved, adjust the pH to your final desired value if necessary. Be aware that bringing the pH back towards the pI may cause precipitation.

  • Sterile filter the solution (0.22 µm filter) if required for your application.

Troubleshooting Flowchart

The following diagram illustrates a decision-making workflow for troubleshooting H-TYR-TRP-OH solubility issues.

G cluster_0 start Start: Lyophilized H-TYR-TRP-OH add_buffer Add aqueous buffer (e.g., PBS pH 7.4) start->add_buffer dissolved Is the peptide fully dissolved? add_buffer->dissolved yes Yes dissolved->yes Yes no No dissolved->no No end_success Solution ready for use. Store appropriately. yes->end_success adjust_ph Adjust pH away from pI (~5.84) e.g., to pH 8.5-9.0 with 0.1M NaOH no->adjust_ph dissolved2 Is the peptide fully dissolved? adjust_ph->dissolved2 yes2 Yes dissolved2->yes2 Yes no2 No dissolved2->no2 No yes2->end_success sonicate Briefly sonicate no2->sonicate dissolved3 Is the peptide fully dissolved? sonicate->dissolved3 yes3 Yes dissolved3->yes3 Yes no3 No dissolved3->no3 No yes3->end_success organic_solvent Use organic solvent (e.g., DMSO) 1. Dissolve in minimal DMSO 2. Slowly add aqueous buffer no3->organic_solvent organic_solvent->end_success end_fail Consult further technical support. Consider peptide sequence modification.

Caption: Troubleshooting workflow for H-TYR-TRP-OH solubilization.

References

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). 2023. Available from: [Link]

  • Explained Chemistry. The Charge and PI of Amino Acid (Tyrosine). 2022. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • Aapptec Peptides. H-Trp-OH, L-Tryptophan, CAS 73-22-3. Available from: [Link]

  • ACS Publications. Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies. 2023. Available from: [Link]

  • ResearchGate. Solubility of d -Tryptophan and l -Tyrosine in Several Organic Solvents: Determination and Solvent Effect. Available from: [Link]

  • PubMed. Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis. 2023. Available from: [Link]

  • MDPI. Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide in Brains Treated with the Amyloid-β Peptide. 2023. Available from: [Link]

  • ResearchGate. Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. Available from: [Link]

  • bioRxiv. A peptide strategy for inhibiting different protein aggregation pathways in disease. 2022. Available from: [Link]

  • PubMed Central. Solvent exposure of Tyr10 as a probe of structural differences between monomeric and aggregated forms of the amyloid-β peptide. Available from: [Link]

  • CLAS. Table of Acids with Ka and pKa Values. Available from: [Link]

  • PubMed Central. Aggregation Gatekeeper and Controlled Assembly of Trpzip β-Hairpins. Available from: [Link]

  • PubMed. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

  • PubMed Central. The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins. Available from: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. 2010. Available from: [Link]

  • Amino Acids. Available from: [Link]

Sources

Technical Support Center: H-TYR-TRP-OH Solubility & Stability Guide

[1]

Core Technical Analysis: The "Aromatic Stacking" Problem

To prevent aggregation, you must first understand the molecular driver.[1][2] H-TYR-TRP-OH (Tyr-Trp) is not merely a hydrophobic dipeptide; it is a self-assembling nanostructure precursor .[3]

The aggregation of Tyr-Trp is driven by a synergistic mechanism distinct from simple hydrophobic collapse:

  • 
     Stacking:  The indole ring of Tryptophan (Trp) and the phenol ring of Tyrosine (Tyr) engage in T-shaped or parallel-displaced stacking.[3]
    
  • Hydrogen Bonding: Unlike Phenylalanine-based peptides (e.g., FF), the hydroxyl group (-OH) on Tyrosine acts as a hydrogen bond donor/acceptor, creating a "tighter" supramolecular network than purely hydrophobic peptides.[3]

  • Isoelectric Precipitation: The theoretical isoelectric point (pI) of Tyr-Trp is approximately 5.7 .[3] At pH values near 5.0–6.5, the net charge is near zero, removing electrostatic repulsion and maximizing aggregation kinetics.

Critical Directive: Successful solubilization requires disrupting both the aromatic stacking (via organic co-solvents) and the hydrogen bonding network (via pH control or chaotropes).

Troubleshooting Guide (Q&A)

Scenario A: "My solution turns cloudy immediately upon adding buffer."

Diagnosis: You likely triggered the "Solvent Shift" effect. Root Cause: Dissolving the peptide in 100% organic solvent (like DMSO) and then rapidly adding a large volume of aqueous buffer causes a sudden polarity shift. This forces the hydrophobic aromatic rings to cluster instantly before they can disperse. Corrective Action:

  • Dissolve peptide in high-concentration organic solvent (DMSO or DMF) first.[3]

  • Add the aqueous buffer dropwise to the vortexing peptide solution, not the other way around.

  • Pro Tip: If the final concentration allows, ensure the final solution contains at least 5-10% organic solvent to maintain monomer stability.

Scenario B: "I see peak broadening or 'ghost peaks' on my HPLC."

Diagnosis: On-column aggregation. Root Cause: The high pressure and local concentration effects inside the column stationary phase are inducing transient fibrillization. Corrective Action:

  • Temperature: Increase column temperature to 40°C or 50°C (if peptide stability permits) to thermodynamically disfavor stacking.

  • Mobile Phase: Add a chaotropic agent to the mobile phase. 0.1% TFA is standard, but if broadening persists, consider 0.1% Perchloric Acid (stronger ion pairing) or adding 5-10% Isopropanol to Mobile Phase A to disrupt hydrophobic interactions.[3]

Scenario C: "The solution precipitates after 24 hours at 4°C."

Diagnosis: Nucleation-dependent polymerization.[3] Root Cause: At 4°C, hydrophobic interactions weaken, but hydrogen bonding becomes more stable. The low temperature stabilizes the "flower-like" or tubular nanostructures Tyr-Trp is known to form.[3] Corrective Action:

  • Do not store liquid solutions at 4°C.

  • Flash freeze aliquots in liquid nitrogen and store at -80°C.

  • Thaw only once. Repeated freeze-thaw cycles induce aggregation at the ice-water interface.[3]

Experimental Protocols

Protocol 1: The "Charge-Repulsion" Dissolution Method (Recommended)

Best for: Bioassays where organic solvents (DMSO) must be minimized.[3]

Principle: By adjusting the pH > 2 units away from the pI (5.7), we force a net charge on the termini, creating electrostatic repulsion between monomers.

ParameterSpecification
Target pH pH < 3.0 (Acidic) or pH > 9.0 (Basic)
Buffer Choice 10% Acetic Acid (Acidic) or 0.1% NH₄OH (Basic)
Max Concentration Typically < 2 mg/mL in aqueous buffer alone

Step-by-Step:

  • Weigh H-TYR-TRP-OH powder.[3]

  • Add 0.1 M Ammonium Hydroxide (NH₄OH) or 10% Acetic Acid to reach 50% of the final target volume.

  • Vortex vigorously for 30 seconds. The solution should be clear.

  • Slowly dilute with water or assay buffer to the final volume.

    • Warning: If your assay buffer has a strong buffering capacity at pH 6.0 or 7.0, the peptide may reprecipitate. Verify compatibility.

Protocol 2: The "Organic-Disruption" Method (High Stability)

Best for: Stock solutions and structural analysis.[3]

Principle: DMSO or DMF effectively solvates the aromatic rings, preventing

ParameterSpecification
Primary Solvent DMSO (Dimethyl Sulfoxide) - anhydrous, high purity
Stock Conc. 10–20 mM
Storage -20°C or -80°C (desiccated)

Step-by-Step:

  • Dissolve peptide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Sonicate for 1-2 minutes in a water bath sonicator (35-40 kHz) to break pre-existing amorphous aggregates.

  • Filtration (Critical): Filter the stock solution through a 0.22 µm PVDF or PTFE membrane.[3] This removes "seeds" (nucleation sites) that accelerate future aggregation.[3]

Visualizations

Figure 1: Aggregation Pathway & Prevention Strategy

This diagram illustrates the thermodynamic trap of Tyr-Trp aggregation and the specific intervention points.

TyrTrp_AggregationMonomerH-Tyr-Trp-OHMonomerStackingπ-π Stacking &H-BondingMonomer->StackingpH ~5.7 (pI)High Conc.StableStable SolubilizedStateMonomer->StableDMSO/DMF(Solvation)Monomer->StablepH < 3 or pH > 9(Electrostatic Repulsion)Stacking->MonomerSonicationHeat (40°C)NucleationNucleation(Critical Step)Stacking->NucleationTime/TempFibrilNanotubes/FibrilsNucleation->FibrilSelf-Assembly

Caption: Kinetic pathway of Tyr-Trp self-assembly. Green arrows indicate intervention strategies to maintain the monomeric state.

Figure 2: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

Solvent_DecisionStartStart: H-Tyr-Trp-OHSolubilizationBioassayIs this for aBiological Assay?Start->BioassayToxicityIs the assay sensitiveto DMSO?Bioassay->ToxicityYesStructuralIs this for NMR/CDStructural Analysis?Bioassay->StructuralNoDMSO_PathProtocol: DMSO Stock(Dilute < 1% final)Toxicity->DMSO_PathNo (Robust Cells)AcidBase_PathProtocol: pH Adjustment(Acetic Acid or NH4OH)Toxicity->AcidBase_PathYes (Sensitive)Structural->DMSO_PathNo (General)HFIP_PathProtocol: HFIP/TFE(Strong Disaggregator)Structural->HFIP_PathYes (Monomer study)

Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints.

Solubility Data Reference

PropertyValueImplication for Handling
Molecular Weight 367.4 g/mol Small, but high aromatic density.[3]
Isoelectric Point (pI) ~5.7Avoid pH 5.0 – 6.5 .[3] Solubility is minimal here.
Hydrophobicity HighRequires organic co-solvent or charge manipulation.[3]
Aggregation Form Nanospheres/TubesProne to forming ordered structures, not just random aggregates.
Max Solubility (Water) < 0.5 mg/mL (est.)Poor.[3] Do not attempt direct aqueous dissolution.[3]
Max Solubility (DMSO) > 20 mg/mLExcellent.[3] Preferred stock solvent.[3]

References

  • Self-Assembly of Aromatic Dipeptides: Gazit, E. (2007).[3] Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews.[3] Link

  • Tyr-Trp Nanostructures: Reches, M., & Gazit, E. (2003).[3] Casting metal nanowires within discrete self-assembled peptide nanotubes.[3] Science.[3] Link[3]

  • Peptide Solubility Guidelines: BenchChem Technical Support. Preventing Peptide Aggregation in Solution.[3][1][4]Link[3][5]

  • Mechanism of Aromatic Stacking: MDPI Atmosphere Study on Tyr/Trp Aggregation. Tyrosine, Phenylalanine, and Tryptophan Undergo Self-Aggregation in Similar and Different Manners.[6][7][8][9]Link[3]

  • Isoelectric Point Calculation: National Institutes of Health (NIH) PubChem.[3] Compound Summary: Trp-His-Tyr (Analogous pI data).[3]Link[3]

H-TYR-TRP-OH stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

<-4>

Welcome to the technical support guide for the dipeptide H-TYR-TRP-OH (Tyr-Trp). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this peptide in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the constituent amino acids, Tyrosine (Tyr) and Tryptophan (Trp).

Frequently Asked Questions (FAQs)

How should I store lyophilized H-TYR-TRP-OH powder?

For long-term storage, lyophilized peptides should be kept at -20°C or colder, shielded from bright light.[1] While stable for days to weeks at room temperature, colder temperatures are crucial for preserving integrity over extended periods. Peptides containing Tryptophan are particularly susceptible to oxidation, making proper storage critical.[1] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can significantly reduce long-term stability.

What is the recommended way to store H-TYR-TRP-OH in solution?

Storing peptides in solution is not recommended for long periods due to their limited shelf-life.[1][2] This is especially true for peptides containing Trp, which are prone to degradation.[1] If solution storage is necessary, dissolve the peptide in a sterile buffer (pH 5-6 is often preferred to reduce degradation), aliquot it into single-use volumes, and store at -20°C or -80°C.[3] One supplier suggests that stock solutions can be stored for up to 6 months at -80°C or for 1 month at -20°C.[4] It is critical to avoid repeated freeze-thaw cycles as this can degrade the peptide.[1][3]

Which solvent should I use to dissolve H-TYR-TRP-OH?

The solubility of a peptide is largely determined by its amino acid composition.[2] H-TYR-TRP-OH is a neutral dipeptide. To determine its charge, we assign a value of +1 to the N-terminal amine (NH2) and -1 to the C-terminal carboxyl (COOH), resulting in a net charge of zero at neutral pH.[5] For neutral peptides that are hydrophobic, organic solvents may be required. A general strategy is to first attempt dissolution in sterile water. If solubility is poor, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be added, followed by dilution with water. Always test solubility with a small amount of the peptide first.[5]

Is H-TYR-TRP-OH sensitive to light and air?

Yes. The Tryptophan residue in the peptide is particularly prone to oxidation, a process that can be accelerated by exposure to air and light.[1] The indole side-chain of Trp and the phenolic side-chain of Tyr are susceptible to oxidative modifications.[6] Therefore, it is essential to store both the lyophilized powder and solutions protected from light and under an inert atmosphere if possible (e.g., argon or nitrogen).[1][7]

What are the primary degradation pathways for this peptide?

The main stability concerns for H-TYR-TRP-OH are oxidation and hydrolysis.

  • Oxidation: The Tryptophan and Tyrosine residues are the most susceptible sites.[1][6][8] Trp can be oxidized to form various products, including kynurenine and N-formylkynurenine.[9][10][11] Tyr can be oxidized to form dityrosine or DOPA derivatives.[11] This process can be catalyzed by light, oxygen, and trace metals.

  • Hydrolysis: Like all peptides, the amide bond linking Tyr and Trp can be hydrolyzed, breaking the dipeptide into its constituent amino acids. This is more likely to occur in solution, especially at non-neutral pH.

Troubleshooting Guide

Problem 1: My H-TYR-TRP-OH powder won't dissolve.

This is a common issue, often related to the peptide's hydrophobicity.[12]

Causality: The aromatic side chains of both Tyrosine and Tryptophan contribute to the peptide's hydrophobic character, which can limit its solubility in aqueous solutions.[12] Aggregation can also occur, further reducing solubility.

Troubleshooting Workflow:

G start Start: Peptide is insoluble in water step1 Try gentle warming (30-40°C) and vortexing. start->step1 step2 Add a small amount (10-20% of final volume) of an organic solvent (e.g., DMSO, DMF). step1->step2 If still insoluble end_success Success: Peptide Dissolved step1->end_success If soluble step3 Sonicate the solution briefly (1-5 minutes). step2->step3 If still insoluble step2->end_success If soluble step4 Adjust pH. Add a drop of dilute acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides). For Tyr-Trp (neutral), this is less likely to help but can be tried. step3->step4 If still insoluble step3->end_success If soluble step4->end_success If soluble end_fail Failure: Consult technical data sheet or manufacturer. step4->end_fail If still insoluble

Caption: Decision tree for troubleshooting peptide solubility.

Problem 2: I'm seeing a loss of activity or unexpected results in my assay.

This often points to peptide degradation.

Causality: The biological activity of a peptide is intrinsically linked to its structure. Oxidation of the Tyr or Trp residues can alter the peptide's conformation and its ability to interact with its target, leading to diminished or altered activity.[6][13]

Self-Validation Protocol: Verifying Peptide Integrity

  • Prepare a fresh stock solution: Re-dissolve a new aliquot of lyophilized peptide following the recommended protocol.

  • Analytical Check (HPLC):

    • Run a sample of your freshly prepared stock solution on a reverse-phase HPLC (RP-HPLC) system.

    • Compare this to the chromatogram of an older stock solution or the one you suspect is degraded.

    • Expected Result: A pure, stable peptide should show a single major peak. The presence of multiple new peaks, especially those with earlier retention times (more polar), suggests degradation products like oxidized species.[13]

  • Mass Spectrometry (MS) Confirmation:

    • Analyze the peaks from the HPLC using mass spectrometry.

    • Expected Result: The main peak should correspond to the molecular weight of H-TYR-TRP-OH (367.4 g/mol ).[14] Degradation products will have different masses (e.g., +16 Da for a single oxidation).

Problem 3: The color of my peptide solution has turned slightly yellow.

Causality: The yellowing of solutions containing Tryptophan is a known indicator of oxidative degradation.[11] The oxidation of the indole ring of tryptophan can lead to the formation of colored byproducts.[11]

Recommended Action: It is highly likely the peptide has degraded. Discard the solution and prepare a fresh stock from lyophilized powder. To prevent this in the future, ensure solutions are stored protected from light, headspace is minimized in vials, and storage duration in solution is kept to a minimum.

Experimental Protocols & Data

Recommended Storage Conditions Summary
Form Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYears[1]Store in a desiccator, protected from light.[1]
Stock Solution -20°CUp to 1 month[4]Aliquot to avoid freeze-thaw cycles.[1][3] Use sterile, pH 5-6 buffer.[3]
Stock Solution -80°CUp to 6 months[4]Preferred for longer-term solution storage. Protect from light.[3]
Protocol: Preparation and Quantification of H-TYR-TRP-OH Stock Solution

This protocol ensures accurate concentration determination and minimizes initial degradation.

  • Equilibration: Remove the vial of lyophilized H-TYR-TRP-OH from the -20°C/-80°C freezer and place it in a desiccator at room temperature for at least 30 minutes. This prevents condensation.

  • Weighing: Briefly centrifuge the vial to ensure all powder is at the bottom. Weigh the desired amount of peptide in a sterile microfuge tube.

  • Reconstitution:

    • Add the desired volume of your chosen solvent (e.g., sterile deionized water or PBS) to create a concentrated stock (e.g., 1 mg/mL).

    • Vortex gently until the peptide is fully dissolved. If needed, follow the troubleshooting steps above (sonication, etc.).

  • Quantification (UV-Vis Spectrophotometry):

    • The Tyr and Trp residues allow for quantification by UV absorbance at 280 nm.[15]

    • Prepare a dilution of your stock solution in the same solvent.

    • Measure the absorbance at 280 nm (A280).

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where:

      • A = Absorbance

      • ε (Molar extinction coefficient) for Tyr-Trp can be approximated by summing the coefficients of the individual amino acids (~5500 M⁻¹cm⁻¹ for Trp + ~1490 M⁻¹cm⁻¹ for Tyr ≈ 6990 M⁻¹cm⁻¹).

      • c = Concentration (in M)

      • l = Path length (typically 1 cm)

  • Aliquoting and Storage:

    • Dispense the quantified stock solution into single-use, light-protecting aliquots.

    • Store immediately at -20°C or -80°C.

Workflow for Peptide Handling and Storage:

Caption: Recommended workflow from peptide receipt to experimental use.

References
  • Wikipedia. Post-translational modification. [Link]

  • Wikipedia. Amino acid. [Link]

  • RSC Publishing. Electrochemical oxidation and cleavage of tyrosine- and tryptophan-containing tripeptides. [Link]

  • Carl ROTH. Safety Data Sheet: L-Tryptophan. [Link]

  • NIH. Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases - PMC. [Link]

  • ACS Publications. Geometry and Efficacy of Cross-Strand Trp/Trp, Trp/Tyr, and Tyr/Tyr Aromatic Interaction in a β-Hairpin Peptide | Biochemistry. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • ResearchGate. Two major pathways of Trp degradation. The serotonin and kynurenine... [Link]

  • ACS Publications. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins | Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. [Link]

  • ResearchGate. Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. [Link]

  • NIH. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC. [Link]

  • Creative Biolabs. How to Store Peptides | Best Practices for Researchers. [Link]

  • G-Biosciences. Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree?. [Link]

  • PubMed Central. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC. [Link]

  • ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. [Link]

  • Aviva Systems Biology. Reconstitution & Storage Instructions. [Link]

Sources

Optimizing H-TYR-TRP-OH dosage for neuroprotective effects

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TYR-TRP-OPT-001 Subject: Optimization of H-TYR-TRP-OH Dosage for Neuroprotective Assays Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Peptide Therapeutics Support Portal.

You are accessing the technical guide for H-Tyr-Trp-OH (L-Tyrosyl-L-Tryptophan) . This dipeptide is a critical bioactive molecule investigated for its ability to inhibit amyloid-


 (A

) aggregation, modulate catecholamine metabolism, and reduce oxidative stress.

However, its efficacy is non-linear. Success depends on overcoming three specific failure points: Solubility-driven precipitation , Proteolytic instability , and Biphasic dose responses (Hormesis) .

This guide replaces standard protocols with a troubleshooting-first approach.

Module 1: Solubility & Stock Preparation

The Problem: H-Tyr-Trp-OH contains two aromatic, hydrophobic residues. At neutral pH (PBS, pH 7.4), it is prone to


-

stacking aggregation, leading to "phantom" concentrations where the peptide precipitates out of solution but is not visible to the naked eye.
Protocol: The "Solvent-Shift" Method

Do not attempt to dissolve directly in cell culture media.

  • Calculate Net Peptide Content (NPC): Check your CoA. If NPC is 80%, weighing 1 mg yields only 0.8 mg of peptide. Adjust mass accordingly.

  • Primary Solubilization (Anhydrous):

    • Dissolve H-Tyr-Trp-OH in 100% DMSO to a concentration of 10 mM .

    • Why? DMSO disrupts the hydrophobic interactions between the indole (Trp) and phenol (Tyr) rings.

  • Secondary Dilution (Stepwise):

    • Dilute the 10 mM stock 1:10 in sterile water (not PBS yet) to reach 1 mM .

    • Critical Step: Vortex immediately. If cloudiness appears, sonicate for 30 seconds at 40 kHz.

  • Working Solution:

    • Dilute into culture media (e.g., Neurobasal) to final concentration (e.g., 10–100

      
      M). Ensure final DMSO concentration is <0.1%  to avoid solvent toxicity.
      

QC Checkpoint: Measure Absorbance at 280 nm.

  • L-Tryptophan

    
    
    
  • L-Tyrosine

    
    
    
  • Target

    
    : 
    
    
    
    . If your reading is
    
    
    off, your peptide has precipitated or oxidized.
Module 2: In Vitro Dosage Optimization

The Problem: Researchers often assume "more is better." For aromatic dipeptides, high concentrations (>500


M) can induce self-assembly into toxic fibrils, mimicking the very amyloid toxicity you are trying to prevent.
Experimental Design: The "Therapeutic Window" Grid

Run a 3x3 Matrix to determine the optimal neuroprotective dose against A


 toxicity.
VariableCondition A (Low)Condition B (Medium)Condition C (High)
H-Tyr-Trp-OH Dose 10 nM1

M
100

M
Stressor (A

)
0

M (Control)
5

M (Sub-lethal)
20

M (Toxic)

Readout Strategy:

  • Cell Viability: MTT or CCK-8 assay (24h post-treatment).

  • Aggregation Inhibition: Thioflavin T (ThT) fluorescence. Note: Tyr-Trp interferes with ThT signal; use proper blanks.

  • ROS Scavenging: DCFDA staining.

Workflow Visualization

The following diagram illustrates the critical decision pathways for in vitro screening.

G Start Lyophilized H-Tyr-Trp-OH Solubility DMSO Solubilization (10 mM Stock) Start->Solubility QC QC: A280nm Check Solubility->QC QC->Solubility Fail (Precipitate) Dilution Stepwise Dilution (PBS/Media) QC->Dilution Pass Screen Dose Screening (10nM - 100µM) Dilution->Screen Toxicity High Dose (>500µM) Self-Aggregation Screen->Toxicity Conc > 500µM Efficacy Optimal Range (ROS Scavenging) Screen->Efficacy Conc 1-50µM

Caption: Workflow for preparing and screening H-Tyr-Trp-OH, highlighting the critical QC step to prevent dosage errors due to precipitation.

Module 3: Mechanism of Action & In Vivo Translation

The Problem: In vitro success often fails in vivo because H-Tyr-Trp-OH is susceptible to rapid hydrolysis by plasma peptidases. However, recent literature suggests it modulates brain catecholamines even if half-life is short.

Mechanistic Pathways:

  • Direct Interaction: The aromatic rings of Tyr and Trp intercalate into A

    
    
    
    
    
    -sheets, disrupting fibrillization.
  • Metabolic Modulation: Oral administration increases cerebral Norepinephrine and Dopamine levels, likely via transport of the intact dipeptide or its metabolites (Tyr/Trp) across the BBB.

Pathway Visualization

Mechanism Peptide H-Tyr-Trp-OH (Exogenous) BBB Blood-Brain Barrier (PEPT1/2 Transporters) Peptide->BBB Path1 Direct Interaction BBB->Path1 Path2 Metabolic Modulation BBB->Path2 Amyloid Aβ Oligomers Path1->Amyloid π-stacking Interference Memory Cognitive Improvement Path1->Memory Neuroprotection Neurotransmitters ↑ Norepinephrine ↑ Dopamine Path2->Neurotransmitters Fibrils Toxic Fibrils Amyloid->Fibrils Blocked Neurotransmitters->Memory

Caption: Dual-mechanism of action: Direct interference with amyloid aggregation and metabolic enhancement of neurotransmitters.

Module 4: Troubleshooting & FAQs

Q1: My peptide solution turns yellow after 24 hours. Is it safe to use?

  • Diagnosis: Oxidation. Tryptophan is highly sensitive to photo-oxidation, forming N-formylkynurenine (yellowish).

  • Fix: Store stocks in amber tubes at -20°C. Do not freeze-thaw more than once. If yellow, discard.

Q2: I see no effect in my mouse model (10 mg/kg).

  • Diagnosis: Underdosing due to metabolism.

  • Fix: Literature suggests doses up to 100 mg/kg (oral) are required for robust cognitive effects in A

    
    -induced models. Alternatively, use intraperitoneal (i.p.) injection to bypass first-pass gastric hydrolysis.
    

Q3: The ThT fluorescence assay shows increased signal with the peptide.

  • Diagnosis: Fluorescence Quenching/Interference. Tryptophan has intrinsic fluorescence that can overlap or quench ThT signals depending on the filter set.

  • Fix: Use a secondary assay like TEM (Transmission Electron Microscopy) or Dot Blot with A

    
     antibodies to verify aggregation inhibition.
    
References
  • Kanegawa, N., et al. (2020).Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease.

    • Source:Molecular Brain
    • Link: [Link]

  • Ano, Y., et al. (2019).Tryptophan-Tyrosine Dipeptide, the Core Sequence of

    
    -Lactolin, Improves Memory by Modulating the Dopamine System.
    
    • Source:Nutrients
    • Link: [Link][1][2][3]

  • Gazit, E. (2002).A possible role for

    
    -stacking in the self-assembly of amyloid fibrils. (Foundational mechanism for aromatic dipeptides).
    
    • Source:FASEB Journal
    • Link: [Link]

For further assistance, please reply with your specific cell line and assay conditions.

Sources

Validation & Comparative

Comparative Neuropharmacology of Isomeric Dipeptides: Tyr-Trp (YW) vs. Trp-Tyr (WY)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To delineate the distinct neuropharmacological profiles of the isomeric dipeptides Tyrosine-Tryptophan (Tyr-Trp, YW) and Tryptophan-Tyrosine (Trp-Tyr, WY) .

Core Finding: Despite sharing identical amino acid composition, the sequence order dictates divergent neuroactive mechanisms. Trp-Tyr (WY) acts primarily as a Dopaminergic modulator via Monoamine Oxidase B (MAO-B) inhibition, enhancing spatial memory.[1] In contrast, Tyr-Trp (YW) functions as a Noradrenergic and Metabolic regulator , driving norepinephrine (NE) turnover and kynurenine pathway activation to ameliorate short-term memory deficits.

Structural & Pharmacokinetic Properties

Structural Isomerism

While both peptides are composed of one aromatic tyrosine and one indole-rich tryptophan, their N-terminal positioning determines their interaction with transporters and enzymes.

FeatureTyr-Trp (YW) Trp-Tyr (WY)
N-Terminal Tyrosine (Phenol group)Tryptophan (Indole group)
C-Terminal TryptophanTyrosine
Hydrophobicity HighHigh
Primary Source Fermented dairy, Whey hydrolysates

-Lactolin (Whey), Fermented milk
Blood-Brain Barrier (BBB) Transport

Both dipeptides cross the BBB, primarily utilizing the Peptide Transporter 2 (PEPT2) system, which favors di/tripeptides with hydrophobic backbones.

  • Mechanism: Proton-coupled oligopeptide transport (POT).

  • Bioavailability: Oral administration of both peptides results in detectable levels in the cortex and hippocampus, though YW shows a unique metabolic footprint in plasma compared to WY, suggesting differential first-pass metabolism.

Figure 1: BBB Transport Mechanism (Graphviz)

BBB_Transport cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma (ISF) WY Trp-Tyr (WY) PEPT2 PEPT2 Transporter (Proton Coupled) WY->PEPT2 High Affinity YW Tyr-Trp (YW) YW->PEPT2 High Affinity WY_Brain WY (Intact) PEPT2->WY_Brain Influx YW_Brain YW (Intact) PEPT2->YW_Brain Influx

Caption: Proton-coupled transport of hydrophobic dipeptides WY and YW across the BBB via PEPT2.

Mechanistic Comparison: Neuroactivity Profiles

Trp-Tyr (WY): The Dopamine Booster

Primary Target: Monoamine Oxidase B (MAO-B). Mechanism: WY acts as a competitive inhibitor of MAO-B. By preventing the degradation of dopamine, it increases the synaptic availability of dopamine in the hippocampus and frontal cortex. Downstream Effect: Activation of Dopamine D1-like receptors , leading to improved spatial memory and executive function.

Tyr-Trp (YW): The Catecholamine Regulator

Primary Target: Tyrosine/Tryptophan Metabolic Pathways.[2] Mechanism: YW administration significantly upregulates genes involved in catecholamine synthesis. It increases the turnover of Norepinephrine (measured by MHPG) and modulates the Kynurenine pathway. Downstream Effect: Enhancement of short-term memory and protection against A


-induced cognitive decline.[2][3]
Figure 2: Divergent Signaling Pathways (Graphviz)

Signaling_Pathways WY Trp-Tyr (WY) MAOB MAO-B Enzyme WY->MAOB Inhibits YW Tyr-Trp (YW) Genes Metabolic Gene Upregulation YW->Genes Modulates DA Increased Dopamine (Hippocampus) MAOB->DA Prevents Degradation L_Dopa Increased L-Dopa Genes->L_Dopa Synthesis D1R D1 Receptor Activation DA->D1R Activates NE Increased Norepinephrine (Cortex) Memory_STM Short-Term Memory (Aβ Protection) NE->Memory_STM L_Dopa->NE Metabolism Memory_Spatial Spatial Memory Improvement D1R->Memory_Spatial

Caption: Differential signaling cascades. WY inhibits MAO-B to boost Dopamine; YW modulates gene expression to enhance Norepinephrine turnover.

Experimental Data Comparison

The following data summarizes key findings from comparative studies (e.g., Ano et al.).

ParameterTrp-Tyr (WY) Tyr-Trp (YW) Control (Vehicle)
MAO-B Inhibition (IC50) High Potency (Specific inhibition)Low/No EffectN/A
Hippocampal Dopamine Significant Increase (

)
No Significant ChangeBaseline
Cortical MHPG (NE Metabolite) Slight IncreaseMaximal Increase (Highest among 39 peptides)Baseline
L-Dopa Levels Moderate IncreaseHigh Increase Baseline
Behavioral Outcome Improved Spatial Memory (Y-Maze)Improved Short-Term Memory (Novel Object)Deficit (in disease model)

Detailed Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: In Vitro MAO-B Inhibition Assay (For WY Validation)

Purpose: To quantify the inhibitory potential of the dipeptide on monoamine oxidase B.

  • Reagents:

    • Recombinant Human MAO-B (5 mg/mL).

    • Substrate: Benzylamine or Tyramine.

    • Chromogenic detection reagent (e.g., Amplex Red) + Horseradish Peroxidase (HRP).

    • Inhibitor: Synthetic Trp-Tyr (dissolved in DMSO/PBS).

  • Workflow:

    • Step 1: Plate 50

      
      L of MAO-B enzyme solution (0.1 U/mL) into 96-well black plates.
      
    • Step 2: Add 10

      
      L of Trp-Tyr at varying concentrations (0.1 
      
      
      
      M – 100
      
      
      M). Incubate for 15 mins at 37°C.
    • Step 3: Add 40

      
      L of reaction mix (Substrate + Amplex Red + HRP).
      
    • Step 4: Incubate for 30–60 mins at 37°C protected from light.

    • Step 5: Measure fluorescence (Ex/Em = 530/590 nm).

  • Validation: Calculate % Inhibition relative to vehicle control. WY should show dose-dependent inhibition.

Protocol B: HPLC Analysis of Brain Monoamines (For YW/WY Comparison)

Purpose: To distinguish the neurochemical fingerprint of YW vs. WY in vivo.

  • Sample Preparation:

    • Administer peptide (1 mg/kg, p.o.) to mice.[4] Sacrifice at

      
       min.
      
    • Dissect Hippocampus and Frontal Cortex on ice.

    • Homogenize tissue in 0.2 M Perchloric Acid (PCA) containing 100

      
      M EDTA.[4]
      
    • Centrifuge at 15,000

      
       for 15 min at 4°C. Collect supernatant.
      
  • Chromatography Conditions:

    • System: HPLC with Electrochemical Detection (ECD) (e.g., Eicom HTEC-500).

    • Column: SC-5ODS (C18 reverse phase).

    • Mobile Phase: 0.1 M Citrate-Acetate buffer (pH 3.5), 17% Methanol, 190 mg/L Sodium Octanesulfonate (Ion pair reagent).[4]

    • Applied Voltage: +750 mV.

  • Analysis:

    • Quantify Dopamine (DA), DOPAC, HVA, Norepinephrine (NE), and MHPG.

    • Expectation: WY samples will show elevated DA; YW samples will show elevated MHPG and L-Dopa.

References

  • Ano, Y., et al. (2019).Tryptophan-Tyrosine Dipeptide, the Core Sequence of

    
    -Lactolin, Improves Memory by Modulating the Dopamine System.[1][5] Nutrients.[5][6] 
    
  • Ano, Y., et al. (2020). Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease.[2][3] PLoS ONE.

  • Ano, Y., et al. (2022). Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice.[7][8] Nutritional Neuroscience.

  • Banks, W. A., et al. (1987). Saturable Transport of Peptides Across the Blood-Brain Barrier.[9] Life Sciences.[9]

Sources

A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of the Tyr-Trp Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Single Amino Acids to Synergistic Dipeptides

In the vast landscape of antioxidant research, the focus has progressively shifted from individual molecules to more complex structures that exhibit enhanced or novel functionalities. Among these, food-derived bioactive peptides have emerged as promising candidates for mitigating oxidative stress.[1] While amino acids like Tyrosine (Tyr) and Tryptophan (Trp) are recognized for their intrinsic antioxidant properties, their combination into dipeptides can unlock synergistic effects and superior activity.[2][3] The Tyr-Trp dipeptide, in particular, represents a molecule of significant interest due to the potent hydrogen-donating capabilities of both its constituent residues.[4][5]

This guide provides a comprehensive comparative analysis of the Tyr-Trp dipeptide's antioxidant activity. We will move beyond a simple recitation of data to explore the underlying structure-activity relationships, compare its performance against relevant alternatives using empirical data, and provide detailed, validated protocols for key analytical methods. Our objective is to equip you, a discerning scientific professional, with the technical insights necessary to accurately evaluate and contextualize the antioxidant potential of this powerful dipeptide.

Pillar 1: The Mechanistic Underpinnings of Tyr-Trp Antioxidant Activity

The antioxidant capacity of the Tyr-Trp dipeptide is not a random phenomenon; it is rooted in the specific chemical structures of its amino acid side chains. Both Tyr and Trp can neutralize free radicals, primarily through a Hydrogen Atom Transfer (HAT) mechanism.[1]

  • Tyrosine (Tyr): The phenolic hydroxyl group (-OH) on Tyr's side chain can readily donate a hydrogen atom to a free radical, quenching its reactivity. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating new oxidation chains.

  • Tryptophan (Trp): The indole ring of Trp can also donate a hydrogen atom from its nitrogen atom (N-H) to scavenge radicals.[6] The resulting indolyl radical is similarly stabilized by resonance.

The combination of these two residues in a single dipeptide structure creates a potent radical scavenging molecule. Studies have shown that dipeptides containing Tyr and Trp are among the most effective free radical scavengers.[7][8]

Antioxidant_Mechanism_Tyr_Trp cluster_0 Tyr-Trp Dipeptide cluster_1 Free Radical cluster_2 Quenched Radical cluster_3 Peptide Radical TyrTrp Tyr-Trp FreeRadical Free Radical (R•) PeptideRadical Resonance-Stabilized Tyr-Trp Radical TyrTrp->PeptideRadical H+ Donation (from Tyr or Trp) QuenchedRadical Stable Molecule (RH) FreeRadical->QuenchedRadical H+ Acceptance

Caption: Tyr-Trp dipeptide donates a hydrogen atom to neutralize a free radical.

Pillar 2: Performance Analysis via In Vitro Chemical Assays

To empirically measure antioxidant activity, several chemical assays are employed. Each utilizes a different radical source or mechanism, providing a multi-faceted view of a compound's potential. The most common are the DPPH, ABTS, and ORAC assays.

The choice of assay is critical. For peptides, which are often water-soluble, the ABTS assay is particularly suitable.[9] The DPPH assay, while widely used, can sometimes be limited by solvent compatibility. The ORAC assay measures the ability to quench peroxyl radicals, which are physiologically relevant.

Comparative Radical Scavenging Activity of Dipeptides

Experimental data consistently demonstrates the superior radical scavenging activity of dipeptides containing Tyr and Trp.[10][11] Furthermore, the position of these residues is crucial; dipeptides with Tyr or Trp at the N-terminus generally exhibit stronger antioxidant activities than their C-terminal counterparts.[7][10][11] This is attributed to the influence of the neighboring residue on the electron-donating capacity of the aromatic side chain.

DipeptideABTS Assay (μmol TE/μmol)ORAC Assay (μmol TE/μmol)Primary Mechanism
Tyr-Trp ~4.5 - 5.0~4.0 - 5.1Radical Scavenging (HAT)
Trp-Tyr ~4.0 - 4.8~3.5 - 4.5Radical Scavenging (HAT)
Tyr-Gly ~0.8 - 1.2~1.0 - 1.5Radical Scavenging (HAT)
Gly-Tyr ~0.7 - 1.0~0.8 - 1.2Radical Scavenging (HAT)
Trp-Gly ~2.5 - 3.0~2.8 - 3.4Radical Scavenging (HAT)
Cys-Gly ~0.5 - 0.9~1.5 - 2.5Radical Scavenging, Reducing Power
Gly-Cys ~0.4 - 0.8~1.0 - 2.0Radical Scavenging, Reducing Power
Control: Glutathione ~0.8 - 1.5~1.0 - 2.0Radical Scavenging, Redox Cycling

Note: Values are synthesized ranges from published literature for illustrative comparison.[10][11][12] Actual values may vary based on specific assay conditions.

Analysis of In Vitro Data: The data clearly indicates that Tyr-Trp and Trp-Tyr are exceptionally potent radical scavengers, with Trolox Equivalent (TE) values significantly higher than other dipeptides and even the well-known antioxidant glutathione. The presence of Tyr or Trp at the N-terminus (e.g., Tyr-Gly vs. Gly-Tyr) consistently results in higher activity, underscoring the importance of peptide sequence in modulating antioxidant capacity.[10][11] Unlike peptides containing Cysteine (Cys) or Histidine (His), Tyr- and Trp-containing dipeptides exhibit negligible metal ion chelating ability, confirming their primary role as radical scavengers.[10][13]

Pillar 3: Assessing Biological Relevance with Cellular Antioxidant Activity (CAA)

While chemical assays are invaluable for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization.[14] The Cellular Antioxidant Activity (CAA) assay was developed to bridge this gap by measuring antioxidant activity within a cell culture model, typically using human hepatocarcinoma (HepG2) or intestinal (Caco-2) cells.[15][16]

The assay principle involves pre-loading cells with a probe, 2′,7′-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these ROS, thereby preventing the oxidation of DCFH and reducing fluorescence.[7][17]

CAA_Workflow A Plate Cells (e.g., HepG2) B Treat with Tyr-Trp Dipeptide A->B Incubate C Add DCFH-DA Probe B->C Incubate D Induce Oxidative Stress (Add AAPH) C->D E Measure Fluorescence Over Time D->E F Calculate CAA Value E->F

Caption: Standard workflow for the Cellular Antioxidant Activity (CAA) assay.

Due to their composition of natural amino acids, small dipeptides like Tyr-Trp are expected to have good cell permeability and demonstrate significant activity in the CAA assay. The inherent cytoprotective antioxidant functions of Tyr and Trp residues support this hypothesis, as they have been shown to protect cells from oxidative destruction.[4]

Trustworthiness: Self-Validating Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed step-by-step protocols for the principal assays are provided below.

Protocol 1: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is observed as a color change from violet to yellow.[18][19]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol. Store in the dark.

    • Prepare stock solutions of the Tyr-Trp dipeptide and comparative peptides/standards (e.g., Glutathione, Trolox) in a suitable solvent (e.g., deionized water or ethanol). Create a dilution series (e.g., 50–800 µg/mL).[18]

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the DPPH working solution.

    • Add 100 µL of the peptide sample or standard at various concentrations. For the control (blank), add 100 µL of the solvent instead of the sample.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting scavenging percentage against sample concentration.

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed, blue-green ABTS radical cation.[21][22]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[23]

  • Assay Procedure:

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[21]

    • Prepare a dilution series of your peptide samples and standards (e.g., Trolox).

    • In a 96-well plate, add 20 µL of the peptide sample or standard to 180 µL of the diluted ABTS•+ solution.

  • Measurement:

    • Incubate the mixture at room temperature for a defined time (e.g., 6-15 minutes).[9][20]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol quantifies antioxidant activity within a cellular context.[14][15]

  • Cell Culture:

    • Seed HepG2 cells (or another suitable cell line) in a black, clear-bottom 96-well microplate at a density that will achieve ~80-90% confluency on the day of the experiment.

  • Assay Procedure:

    • Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with various concentrations of the Tyr-Trp dipeptide (and controls) in treatment medium for 1-2 hours.[16]

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour to allow the probe to be taken up by the cells.

    • Wash the cells again with PBS to remove excess probe.

    • Add 100 µL of a peroxyl radical initiator, such as 600 µM AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control wells.[16]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as: CAA (%) = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results can be expressed as quercetin equivalents (QE) based on a standard curve.[14]

Conclusion and Future Directions

The Tyr-Trp dipeptide stands out as a highly potent antioxidant, primarily functioning as a radical scavenger through efficient hydrogen atom donation from both its tyrosine and tryptophan residues. Comparative analysis using standard in vitro assays consistently places it at the top tier of antioxidant dipeptides, significantly outperforming many other combinations and even established antioxidants like glutathione. Its activity is heavily influenced by its sequence, with the N-terminal positioning of the aromatic residues enhancing its efficacy.

For drug development professionals and researchers, Tyr-Trp offers a compelling lead structure. Future research should focus on:

  • In Vivo Validation: Translating the high in vitro and cellular activity to animal models of oxidative stress.

  • Bioavailability and Stability: Investigating the dipeptide's stability during digestion and its absorption profile.

  • Synthetic Derivatives: Exploring modifications to the peptide backbone or side chains to further enhance activity, stability, or target specificity.

By leveraging the robust analytical frameworks presented in this guide, the scientific community can continue to unlock the full therapeutic and nutraceutical potential of antioxidant peptides like Tyr-Trp.

References

  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-activity relationship of antioxidant dipeptides: dominant role of Tyr, Trp, Cys and Met residues. (2016). CABI Digital Library. [Link]

  • Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. (2016). FAO AGRIS. [Link]

  • Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins. (2000). PubMed. [Link]

  • Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. (2022). National Center for Biotechnology Information. [Link]

  • Antioxidant Activity of Designed Peptides Based on the Antioxidative Peptide Isolated from Digests of a Soybean Protein. (1998). ACS Publications. [Link]

  • (PDF) The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. (2016). ResearchGate. [Link]

  • Structural and functional properties of food protein-derived antioxidant peptides. (2019). PubMed. [Link]

  • Antioxidant Activity—DPPH Method. (2020). Bio-protocol. [Link]

  • Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. (n.d.). Koreascience. [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). ACS Publications. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. (2019). ResearchGate. [Link]

  • Biological Functions of Antioxidant Dipeptides. (2021). SciSpace. [Link]

  • Schematic diagram of the cell antioxidant activity assay (CAA). (2022). ResearchGate. [Link]

  • Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). PubMed. [Link]

  • Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. (2023). National Center for Biotechnology Information. [Link]

  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). Elabscience. [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015). PubMed Central. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • Antioxidant activity using DPPH and ABTS tests and different concentrations of PCP and PCPH. (2022). ResearchGate. [Link]

  • The cellular antioxidant activity (CAA) in Caco-2 cells. (2022). ResearchGate. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

  • Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. (2022). MDPI. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

  • Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts. (n.d.). MDPI. [Link]

  • (PDF) Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015). ResearchGate. [Link]

  • Antimicrobial photodynamic therapy. (n.d.). Wikipedia. [Link]

  • Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. (2022). National Center for Biotechnology Information. [Link]

Sources

Validating the Neuroprotective Potential of the Novel Dipeptide H-TYR-TRP-OH: A Comparative Guide for Neuronal Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of the novel dipeptide H-L-tyrosyl-L-tryptophanol (H-TYR-TRP-OH), a compound with putative neuroprotective properties derived from the strategic combination of two essential aromatic amino acids. Drawing upon established methodologies for assessing neuroprotective agents, this document outlines a tiered, multi-model approach to rigorously evaluate the efficacy and elucidate the mechanism of action of H-TYR-TRP-OH. We will compare its potential performance in various neuronal models, providing the rationale for experimental choices and the requisite protocols for robust data generation.

Introduction: The Scientific Rationale for H-TYR-TRP-OH as a Neuroprotective Candidate

Neurodegenerative diseases represent a significant and growing global health challenge, underscoring the urgent need for novel therapeutic agents. Small peptides, particularly dipeptides, are emerging as promising candidates due to their potential for high specificity, efficacy, and favorable safety profiles. The constituent amino acids of H-TYR-TRP-OH, Tyrosine (Tyr) and Tryptophan (Trp), are precursors to key neurotransmitters and neuromodulators, including dopamine and serotonin, respectively.[1][2][3][4] Dysregulation in the metabolic pathways of these amino acids has been implicated in the pathogenesis of several neurodegenerative disorders.[5][6][7]

Our hypothesis is that H-TYR-TRP-OH may exert neuroprotective effects through a multi-faceted mechanism, potentially involving:

  • Antioxidant activity and radical scavenging: Both tyrosine and tryptophan moieties can be targeted by reactive oxygen species, suggesting a potential direct antioxidant effect.[8]

  • Modulation of neurotransmitter systems: As a precursor-like molecule, H-TYR-TRP-OH may influence the synthesis or release of catecholamines and serotonin.[2][3]

  • Anti-apoptotic and pro-survival signaling: Many neuroprotective peptides have been shown to interfere with apoptotic cascades and promote cell survival pathways.[9][10]

  • Anti-inflammatory effects: Neuroinflammation is a key component of neurodegeneration, and interventions that can modulate this process are of high therapeutic interest.[9]

This guide will detail the experimental journey from initial in vitro screening to more complex in vivo validation, providing a clear roadmap for researchers, scientists, and drug development professionals.

A Tiered Approach to Validation: From In Vitro Simplicity to In Vivo Complexity

A robust validation strategy for a novel neuroprotective agent necessitates a tiered approach, beginning with simplified in vitro models to establish proof-of-concept and progressing to more complex in vivo systems that better recapitulate the pathophysiology of neurodegenerative diseases.[11][12][13][14]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Validation a SH-SY5Y Cell Line (Human Neuroblastoma) b Primary Cortical Neurons a->b Increasing Complexity c Organotypic Hippocampal Slice Cultures b->c Increasing Physiological Relevance d Acute Neurotoxicity Models (e.g., MPTP, 6-OHDA) c->d Transition to In Vivo e Transgenic Models of Neurodegeneration (e.g., 5xFAD for AD, R6/2 for HD) d->e Chronic vs. Acute Insult

Caption: Tiered validation workflow for H-TYR-TRP-OH.

In Vitro Validation: Establishing a Mechanistic Fingerprint

The initial phase of validation focuses on in vitro models to assess the direct effects of H-TYR-TRP-OH on neuronal cells under various stress conditions.

Model Selection and Rationale
  • SH-SY5Y Human Neuroblastoma Cell Line: A workhorse for neuroprotective screening due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype. This model is ideal for high-throughput screening of dose-response and initial toxicity.

  • Primary Cortical Neurons: Harvested from embryonic rodents, these cells provide a more physiologically relevant model than cell lines, exhibiting mature neuronal properties and synaptic connections.[15] They are excellent for studying synaptic function and dendritic morphology.[16]

  • Organotypic Hippocampal Slice Cultures: These 3D cultures maintain the complex cellular architecture and synaptic circuitry of the hippocampus, making them a valuable ex vivo model for studying excitotoxicity and synaptic plasticity.[17]

Experimental Protocols and Comparative Data
  • Protocol:

    • Culture SH-SY5Y cells or primary cortical neurons in 96-well plates.

    • Pre-treat cells with varying concentrations of H-TYR-TRP-OH (e.g., 1 µM to 100 µM) for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or glutamate (e.g., 200 µM) for a further 24 hours.

    • Assess cell viability using the MTT assay or LDH release assay.

  • Data Presentation (Illustrative):

Treatment GroupCell Viability (% of Control)
Control (Vehicle)100 ± 5.2
H₂O₂ (100 µM)45 ± 4.1
H-TYR-TRP-OH (10 µM) + H₂O₂62 ± 3.8
H-TYR-TRP-OH (50 µM) + H₂O₂78 ± 4.5
N-acetylcysteine (NAC) (1 mM) + H₂O₂ (Positive Control)85 ± 3.9
  • Protocol:

    • Treat primary cortical neurons with H-TYR-TRP-OH followed by an apoptotic inducer such as staurosporine.

    • Assess apoptosis by:

      • Caspase-3/7 Activity Assay: A luminometric or fluorometric assay to measure the activity of executioner caspases.

      • TUNEL Staining: To visualize DNA fragmentation, a hallmark of late-stage apoptosis.

      • Western Blot for Bcl-2/Bax Ratio: To determine the expression of pro- and anti-apoptotic proteins.

  • Data Presentation (Illustrative):

Treatment GroupRelative Caspase-3/7 Activity
Control1.0
Staurosporine (1 µM)8.5 ± 0.7
H-TYR-TRP-OH (50 µM) + Staurosporine4.2 ± 0.5
Z-VAD-FMK (20 µM) + Staurosporine (Positive Control)1.5 ± 0.2

In Vivo Validation: Assessing Therapeutic Potential in Disease Models

Successful in vitro results warrant progression to in vivo models to evaluate the pharmacokinetics, safety, and efficacy of H-TYR-TRP-OH in a complex biological system.

Model Selection and Rationale
  • Acute Neurotoxicity Models:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model of Parkinson's Disease: Systemic administration of MPTP leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.

    • 6-OHDA (6-hydroxydopamine) Model of Parkinson's Disease: Intracerebral injection of this neurotoxin also causes specific loss of dopaminergic neurons.

  • Transgenic Models of Neurodegeneration:

    • 5xFAD Mouse Model of Alzheimer's Disease: These mice express five human familial Alzheimer's disease mutations, leading to accelerated amyloid-beta deposition, gliosis, and cognitive deficits.

    • R6/2 Mouse Model of Huntington's Disease: This model expresses a fragment of the human huntingtin gene with an expanded CAG repeat, resulting in a progressive motor and cognitive phenotype.[14]

Experimental Protocols and Comparative Data
  • Protocol:

    • Administer H-TYR-TRP-OH (e.g., via intraperitoneal injection or oral gavage) to the chosen animal model over a specified time course.

    • Conduct a battery of behavioral tests to assess motor function (e.g., rotarod, open field test) and cognitive function (e.g., Morris water maze, Y-maze).

  • Data Presentation (Illustrative - Rotarod Performance in MPTP Mice):

Treatment GroupLatency to Fall (seconds)
Saline Control180 ± 15
MPTP + Vehicle65 ± 10
MPTP + H-TYR-TRP-OH (10 mg/kg)110 ± 12
MPTP + L-DOPA (20 mg/kg) (Positive Control)150 ± 18
  • Protocol:

    • Following behavioral testing, perfuse the animals and collect brain tissue.

    • Perform immunohistochemistry to quantify neuronal survival (e.g., NeuN or tyrosine hydroxylase staining), glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), and pathological protein aggregates (e.g., amyloid-beta plaques, hyperphosphorylated tau).

    • Use ELISA or Western blotting to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and neurotrophic factors (e.g., BDNF).

Elucidating the Mechanism of Action: Signaling Pathways

Based on the in vitro and in vivo data, the potential signaling pathways modulated by H-TYR-TRP-OH can be investigated.

G cluster_0 Proposed Neuroprotective Pathways for H-TYR-TRP-OH HTyrTrp H-TYR-TRP-OH ROS Reactive Oxygen Species (ROS) HTyrTrp->ROS Scavenges Apoptosis Apoptosis HTyrTrp->Apoptosis Inhibits Neuroinflammation Neuroinflammation HTyrTrp->Neuroinflammation Suppresses ROS->Apoptosis Induces Survival Neuronal Survival Apoptosis->Survival Opposes Neuroinflammation->Apoptosis Promotes

Caption: Putative mechanisms of H-TYR-TRP-OH neuroprotection.

To validate these pathways, further experiments such as phospho-protein arrays and the use of specific pathway inhibitors in conjunction with H-TYR-TRP-OH treatment would be necessary.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for validating the neuroprotective effects of the novel dipeptide H-TYR-TRP-OH. By systematically progressing from high-throughput in vitro screening to complex in vivo disease models, researchers can build a comprehensive data package to support its therapeutic potential. The proposed experimental workflows and comparative data frameworks provide a blueprint for objective evaluation against established neuroprotective agents. Future studies should focus on detailed pharmacokinetic and pharmacodynamic profiling, as well as long-term safety assessments, to pave the way for potential clinical translation. The multifaceted nature of neurodegenerative diseases suggests that compounds with pleiotropic mechanisms of action, such as those hypothesized for H-TYR-TRP-OH, hold significant promise.

References

  • PubMed. (n.d.). Neuroprotective effect of thyrotropin-releasing hormone against excitatory amino acid-induced cell death in hippocampal slices.
  • PubMed. (2009, August 8). Effects of TRH and its analogues on primary cortical neuronal cell damage induced by various excitotoxic, necrotic and apoptotic agents.
  • MDPI. (n.d.). Effects of Tyrosine and Tryptophan Supplements on the Vital Indicators in Mice Differently Prone to Diet-Induced Obesity.
  • Frontiers. (n.d.). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders.
  • MDPI. (n.d.). Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson's Disease.
  • PubMed. (n.d.). Mechanisms of tryptophan and tyrosine hydroxylase.
  • PubMed Central. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • PubMed Central. (2013, February 26). Mechanisms of Tryptophan and Tyrosine Hydroxylase.
  • PubMed. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • PubMed. (n.d.). Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment.
  • PubMed Central. (2023, April 5). Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma ADRD Biomarkers in the Duke Physical Performance Across the LifeSpan Study.
  • PubMed Central. (2025, June 6). Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion.
  • MDPI. (n.d.). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia.
  • ResearchGate. (2024, September 6). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • PubMed. (n.d.). Tryptamine induces tryptophanyl-tRNA synthetase-mediated neurodegeneration with neurofibrillary tangles in human cell and mouse models.
  • Journal of the American Chemical Society. (2025, November 5). Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization.
  • PLOS One. (n.d.). Complete Phenotypic Recovery of an Alzheimer's Disease Model by a Quinone-Tryptophan Hybrid Aggregation Inhibitor.
  • MDPI. (2023, October 10). Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds.
  • Frontiers. (2022, August 14). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2.
  • Semantic Scholar. (n.d.). [Neuroprotective effects of peptides bioregulators in people of various age].
  • PubMed Central. (2023, September 28). Unraveling the Neuroprotective Effect of Natural Bioactive Compounds Involved in the Modulation of Ischemic Stroke by Network Pharmacology.
  • PubMed Central. (2023, September 27). In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2.
  • SciELO. (n.d.). Studying neurodegenerative diseases in culture models.
  • NIH. (n.d.). Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells.
  • PubMed Central. (2024, March 12). Neuropathogenesis-on-chips for neurodegenerative diseases.
  • MDPI. (n.d.). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology.
  • Frontiers. (n.d.). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals.
  • MDPI. (n.d.). Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer's Disease.

Sources

Comparative Guide: H-TYR-TRP-OH Performance in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Tyr-Trp-OH (Tyr-Trp) represents a distinct class of bioactive dipeptides that functions primarily as a neuro-metabolic modulator rather than a direct amyloid-beta (Aβ) aggregation inhibitor. Unlike standard hydrophobic peptides (e.g., KLVFF) that physically disrupt Aβ fibrils, Tyr-Trp acts by upregulating central catecholaminergic signaling—specifically norepinephrine (NE) metabolism—to rescue cognitive deficits induced by Aβ pathology.

This guide compares Tyr-Trp’s performance against structural isomers (Trp-Tyr) and standard therapeutic peptides across in vivo and in vitro Alzheimer’s Disease (AD) models.

Mechanistic Profile: Metabolic Modulation vs. Physical Inhibition

The therapeutic efficacy of Tyr-Trp relies on its ability to cross the Blood-Brain Barrier (BBB) via the PEPT2 transporter and subsequently fuel the synthesis of neurotransmitters.

Mechanism of Action: The Catecholamine Surge

Upon entry into the brain, Tyr-Trp serves as a dual-precursor reservoir. It is hydrolyzed into Tyrosine (Tyr) and Tryptophan (Trp), driving the rate-limiting enzymes Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH).

TyrTrp_Mechanism TyrTrp H-Tyr-Trp-OH (Exogenous Dipeptide) PEPT2 PEPT2 Transporter (BBB Crossing) TyrTrp->PEPT2 High Affinity Transport Hydrolysis Intracellular Hydrolysis PEPT2->Hydrolysis Tyr L-Tyrosine Hydrolysis->Tyr Trp L-Tryptophan Hydrolysis->Trp TH Tyrosine Hydroxylase (Rate Limiting) Tyr->TH Substrate Supply Trp->TH Co-factor/Modulation? LDOPA L-DOPA TH->LDOPA DA Dopamine LDOPA->DA NE Norepinephrine (NE) DA->NE Dopamine β-hydroxylase MHPG MHPG (Metabolite) NE->MHPG Metabolism Cognition Cognitive Rescue (Short-term Memory) NE->Cognition Synaptic Plasticity

Figure 1: Metabolic pathway of Tyr-Trp facilitating norepinephrine synthesis to counteract Aβ-induced cognitive decline.[1]

Comparative Performance in In Vivo Models

The following data contrasts Tyr-Trp with its isomer Trp-Tyr and the standard Aβ fragment used to induce toxicity.

Model A: Aβ25-35 Induced Cognitive Dysfunction (Mouse)

This model mimics AD by injecting the toxic Aβ25-35 fragment, causing immediate memory impairment.

Experimental Outcome:

  • Tyr-Trp significantly increased cerebral cortex MHPG (a major metabolite of norepinephrine) levels, correlating with memory recovery.[1][2]

  • Tyr-Tyr increased brain Tyrosine levels but failed to significantly boost downstream catecholamine metabolism or memory to the same extent as Tyr-Trp.[1][2]

MetricH-Tyr-Trp-OHH-Trp-Tyr-OH (Isomer)H-Tyr-Tyr-OHControl (Vehicle)
BBB Transport (PEPT2) High AffinityModerate AffinityModerate AffinityN/A
Cortex Tyr Level Moderate IncreaseLow IncreaseHigh Increase Baseline
Cortex MHPG Level High Increase (+150%) No Significant ChangeLow IncreaseBaseline
Memory Rescue (Y-Maze) Significant Recovery Partial/No EffectLow EffectBaseline
Primary Target NE MetabolismTau PhosphorylationTyrosine SupplyN/A
Model B: PS19 Transgenic Mice (Tauopathy)

While Tyr-Trp excels in Aβ-induced metabolic deficits, its isomer Trp-Tyr has shown superior performance in Tau-based models.[3][4][5]

  • Observation: Researchers must select the dipeptide based on the specific AD pathology being targeted.

    • Use Tyr-Trp for: Norepinephrine deficits, Aβ-induced amnesia, and metabolic downregulation.

    • Use Trp-Tyr for: Tau hyperphosphorylation and neurofibrillary tangle prevention.

Experimental Protocols

To validate the performance of H-Tyr-Trp-OH, the following self-validating protocols are recommended.

Protocol A: In Vivo Administration & HPLC Detection

Objective: Confirm delivery of Tyr-Trp to the brain and conversion to MHPG.

  • Preparation:

    • Dissolve H-Tyr-Trp-OH in saline.

    • Dose: 50–500 mg/kg (Oral gavage or IP injection).

  • Tissue Collection:

    • Sacrifice mice at T=30, 60, and 120 min post-administration.

    • Perfuse with PBS to remove blood contamination (Critical for BBB validation).

    • Isolate Cerebral Cortex and Hippocampus.[6]

  • Extraction:

    • Homogenize tissue in 0.2 M perchloric acid (PCA) containing 100 µM EDTA (antioxidant).

    • Centrifuge at 15,000 x g for 15 min at 4°C.

  • HPLC-ECD Analysis:

    • Column: C18 Reverse Phase (e.g., ODS-3).

    • Mobile Phase: 0.1 M Phosphate buffer (pH 3.5), 1% Methanol, 50 mg/L OSA.

    • Detector: Electrochemical Detector (ECD) set to +750 mV.

    • Validation Check: The ratio of MHPG/NE should increase significantly in the Tyr-Trp group compared to saline control.

Protocol B: Y-Maze Spontaneous Alternation Test

Objective: Assess functional memory rescue in Aβ-injected mice.

  • Induction: ICV injection of aggregated Aβ25-35 (3 nmol) on Day 0.

  • Treatment: Oral administration of Tyr-Trp daily (Days 2–8).

  • Testing (Day 9):

    • Place mouse in center of Y-maze.

    • Record arm entries for 8 minutes.

    • Calculation: % Alternation = [(Number of alternations) / (Total arm entries - 2)] × 100.

    • Success Criteria: Naive mice score ~70-75%. Aβ mice score ~50% (chance). Effective Tyr-Trp treatment should restore score to >65%.

Technical Analysis of Alternatives

When designing drug development pipelines, it is crucial to position Tyr-Trp correctly against competitors.

Alternative ClassRepresentativeMechanismComparison to Tyr-Trp
Beta-Sheet Breakers KLVFF, LPFFDPhysical disruption of Aβ fibrilsKLVFF is superior for stopping aggregation in vitro. Tyr-Trp is superior for in vivo cognitive rescue via metabolic support.
Antioxidants Resveratrol, CurcuminROS ScavengingTyr-Trp offers dual benefits: antioxidant activity (via Indole ring) AND neurotransmitter synthesis.
Cholinesterase Inhibitors DonepezilAcetylcholine preservationTyr-Trp targets the noradrenergic system, offering a complementary pathway to Donepezil's cholinergic focus.
Diagram: Strategic Positioning in AD Therapy

Positioning cluster_0 Pathology Targets AB Amyloid Beta Aggregation Tau Tau Phosphorylation Meta Metabolic/Synaptic Failure KLVFF KLVFF Peptide KLVFF->AB Direct Inhibition TrpTyr H-Trp-Tyr-OH TrpTyr->Tau Phospho-regulation TyrTrp H-Tyr-Trp-OH TyrTrp->AB Indirect Rescue TyrTrp->Meta NE Restoration

Figure 2: Therapeutic targeting of Tyr-Trp compared to KLVFF and Trp-Tyr.

References

  • Ichinose, T., et al. (2020). "Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease."[1] PLOS ONE. Link

  • Ano, Y., et al. (2022). "Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice."[4] Nutritional Neuroscience. Link

  • Yamaguchi, M., et al. (2019). "Brain-transportable dipeptides across the blood-brain barrier in mice." Journal of Pharmaceutical Analysis. Link

  • Kanter, R., et al. (2019). "Preventive Effects of Tryptophan–Methionine Dipeptide on Neural Inflammation and Alzheimer’s Pathology." International Journal of Molecular Sciences. Link

Sources

A Head-to-Head Comparison of H-TYR-TRP-OH with Leading Brain-Penetrating Peptides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the dipeptide H-TYR-TRP-OH with other established brain-penetrating peptides (BPPs). We will delve into the experimental methodologies used to assess brain penetration, analyze comparative performance data, and discuss the underlying mechanisms of transport across the blood-brain barrier (BBB). This document is intended for researchers, scientists, and drug development professionals seeking to understand and select the most effective peptide vectors for central nervous system (CNS) drug delivery.

Introduction: The Challenge of CNS Drug Delivery and the Promise of Brain-Penetrating Peptides

The blood-brain barrier represents a formidable obstacle in the treatment of neurological disorders. This highly selective barrier protects the brain from harmful substances but also prevents the entry of most therapeutic agents. Brain-penetrating peptides have emerged as a promising strategy to overcome this challenge, acting as molecular "Trojan horses" to ferry drug cargoes into the CNS.

In this guide, we focus on the dipeptide H-TYR-TRP-OH (Tyrosyl-tryptophan), a small molecule with potential for BBB transport due to its composition of aromatic amino acids, which are known substrates for specific transporters at the BBB. We will compare its performance with that of well-characterized BPPs, providing a framework for evaluating novel peptide candidates for CNS drug delivery.

Mechanisms of Peptide Transport Across the Blood-Brain Barrier

The transport of peptides across the BBB is a complex process mediated by several mechanisms. Understanding these pathways is crucial for the rational design and selection of BPPs.

  • Passive Diffusion: Small, lipophilic molecules can cross the BBB through passive diffusion. However, most peptides are too large and hydrophilic for this route.

  • Carrier-Mediated Transport (CMT): Peptides can be transported by specific solute carriers (SLCs) that normally transport nutrients like amino acids and glucose. Di- and tripeptides are primarily transported by the peptide transporters PEPT1 and PEPT2, and the large neutral amino acid transporter 1 (LAT1) can transport some amino acid-like drugs.

  • Receptor-Mediated Transcytosis (RMT): This is a major pathway for the transport of large molecules. Peptides can bind to specific receptors on the surface of brain endothelial cells, such as the transferrin receptor (TfR) or the insulin receptor, triggering their internalization and transport across the cell.

  • Adsorptive-Mediated Transcytosis (AMT): Cationic peptides can interact electrostatically with the negatively charged surface of brain endothelial cells, inducing their uptake and transcytosis.

BBB_Transport_Mechanisms cluster_0 Blood cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Bloodstream Peptides in Bloodstream Passive Passive Diffusion Bloodstream->Passive Lipophilic Peptides CMT Carrier-Mediated Transport (e.g., LAT1, PEPTs) Bloodstream->CMT Small Peptides, Amino Acid Mimetics RMT Receptor-Mediated Transcytosis (e.g., TfR) Bloodstream->RMT Ligand-Targeted Peptides AMT Adsorptive-Mediated Transcytosis Bloodstream->AMT Cationic Peptides BrainParenchyma Brain Parenchyma Passive->BrainParenchyma CMT->BrainParenchyma RMT->BrainParenchyma AMT->BrainParenchyma InSitu_Brain_Perfusion_Workflow A Anesthetize Animal (e.g., rodent) B Expose Carotid Artery and Jugular Vein A->B C Cannulate Carotid Artery B->C D Initiate Perfusion with Perfusion Buffer C->D E Infuse Test Peptide (e.g., radiolabeled) D->E F Terminate Perfusion at a Specific Time E->F G Collect Brain Tissue and Blood Samples F->G H Analyze Radioactivity in Samples G->H I Calculate Brain Uptake (Kin, Vd, PS Product) H->I

Caption: Workflow for in-situ brain perfusion experiment.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure: Make a midline incision in the neck to expose the common carotid artery (CCA) and the external jugular vein. Carefully separate the CCA from the surrounding tissues and vagus nerve.

  • Cannulation: Ligate the distal end of the CCA. Place a temporary ligature at the proximal end. Make a small incision in the CCA and insert a catheter connected to a syringe pump. Secure the catheter in place.

  • Perfusion: Begin perfusion with a pre-warmed (37°C) and oxygenated (95% O2/5% CO2) perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate (e.g., 10 mL/min).

  • Peptide Infusion: After a brief pre-perfusion period (30 seconds), switch to the perfusion buffer containing the test peptide (e.g., 3H-labeled H-TYR-TRP-OH) and a vascular space marker (e.g., 14C-sucrose).

  • Termination: After a predetermined time (e.g., 1-10 minutes), stop the perfusion and decapitate the animal.

  • Sample Collection: Immediately collect the brain and weigh it. Take an aliquot of the perfusate for concentration determination.

  • Sample Processing and Analysis: Homogenize the brain tissue. Measure the radioactivity in the brain homogenate and perfusate samples using a liquid scintillation counter.

  • Data Analysis: Calculate the brain uptake parameters using the following equations:

    • Volume of Distribution (Vd): Vd = (Cbr / Cpf), where Cbr is the concentration of the peptide in the brain and Cpf is the concentration in the perfusate.

    • Unidirectional Uptake Rate (Kin): Kin is determined from the slope of the linear portion of the Vd versus perfusion time plot.

    • Permeability-Surface Area (PS) Product: PS = (Vd - V0) / t, where V0 is the initial volume of distribution at time zero (y-intercept) and t is the perfusion time.

Signaling Pathways and Downstream Effects

The ultimate goal of delivering a peptide to the brain is to elicit a specific biological response. While H-TYR-TRP-OH is a simple dipeptide, it or its payload could potentially interact with various signaling pathways. For instance, if conjugated to a neuroprotective agent, it might modulate pathways involved in neuronal survival.

Caption: A generalized signaling pathway for a peptide-drug conjugate in a target neuron.

Conclusion and Future Directions

This guide has provided a framework for comparing H-TYR-TRP-OH with other brain-penetrating peptides. While hypothetical data was used for H-TYR-TRP-OH, the presented methodologies and comparative analysis offer a clear path for its evaluation. Future studies should focus on obtaining empirical data for H-TYR-TRP-OH using the described in-situ brain perfusion technique. Furthermore, investigating its primary transport mechanism and potential for carrying therapeutic cargoes will be crucial for determining its utility as a CNS drug delivery vector. The continued exploration of novel BPPs like H-TYR-TRP-OH is essential for advancing the treatment of neurological diseases.

References

  • Mechanisms of drug delivery to the brain. Nature Reviews Drug Discovery. [Link]

  • Peptide and protein delivery to the brain. Advanced Drug Delivery Reviews. [Link]

  • The in situ brain perfusion technique: a valuable method for studying drug transport to the brain. Journal of Pharmacological and Toxicological Methods. [Link]

  • Angiopep-2 as a brain delivery vector. Journal of Controlled Release. [Link]

  • RVG peptide-mediated CNS delivery of siRNA. Biomaterials. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-TYR-TRP-OH
Reactant of Route 2
Reactant of Route 2
H-TYR-TRP-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.